C.I. Direct Brown 27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
6360-29-8 |
|---|---|
Molecular Formula |
C39H24N7Na3O9S2 |
Molecular Weight |
867.8 g/mol |
IUPAC Name |
trisodium;5-[[4-[4-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C39H27N7O9S2.3Na/c40-34-14-15-36(31-20-27(56(50,51)52)10-12-29(31)34)45-46-37-17-16-35(30-13-11-28(21-32(30)37)57(53,54)55)44-42-25-7-3-23(4-8-25)22-1-5-24(6-2-22)41-43-26-9-18-38(47)33(19-26)39(48)49;;;/h1-21,47H,40H2,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |
InChI Key |
RJDWQVFKQLBFBW-UHFFFAOYSA-K |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Other CAS No. |
6360-29-8 |
Origin of Product |
United States |
Foundational & Exploratory
C.I. Direct Brown 27: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Brown 27 is a synthetic dye belonging to the trisazo class of compounds.[1] As a direct dye, it is utilized in various industrial applications for coloring cellulosic fibers. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and manufacturing process.
Chemical Identity and Structure
This compound is a complex organic molecule characterized by the presence of three azo groups (-N=N-), which are responsible for its color. Its systematic name and key identifiers are summarized below.
| Identifier | Value |
| C.I. Name | Direct Brown 27 |
| C.I. Number | 31725 |
| CAS Number | 6360-29-8[1] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂[1][2] |
| Molecular Weight | 867.75 g/mol [1][2] |
| Molecular Structure Class | Trisazo[1] |
Physicochemical Properties
The physical and chemical properties of this compound determine its suitability for various applications.
| Property | Description |
| Appearance | Dark red-light brown solid.[1] |
| Solubility | Soluble in water, forming a brown solution. Soluble in ethanol, resulting in a shallow red sauce colored solution.[1] |
| Behavior in Strong Acid | In concentrated sulfuric acid, it appears blue to blue-black. Upon dilution, a light olive-green precipitation is formed.[1] |
| Behavior in Strong Base | Addition of a thick sodium hydroxide solution results in an orange-brown precipitation.[1] |
| Behavior with Hydrochloric Acid | Addition of strong hydrochloric acid to the dye solution leads to an olive-green precipitation.[1] |
Synthesis and Manufacturing
The production of this compound involves a multi-step diazotization and coupling process. The key stages of the synthesis are outlined below.
Caption: Manufacturing process of this compound.
The synthesis begins with the double nitriding of 4-(4-aminophenyl)benzenamine, which is then coupled first with 2-hydroxybenzoic acid and subsequently with 8-aminonaphthalene-2-sulfonic acid.[1] The resulting product undergoes another diazotization and is finally coupled with 5-aminonaphthalene-2-sulfonic acid to yield this compound.[1]
Logical Relationships of Compound Information
The following diagram illustrates the interconnectedness of the information presented in this guide.
Caption: Information hierarchy for this compound.
References
Synthesis Pathway of C.I. Direct Brown 27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Direct Brown 27, a trisazo dye, is synthesized through a multi-step process involving sequential diazotization and coupling reactions. This technical guide outlines the established synthesis pathway, providing a detailed, though generalized, experimental protocol for each stage. The synthesis commences with the double diazotization of 4-(4-aminophenyl)benzenamine, which then undergoes a series of coupling reactions with 2-hydroxybenzoic acid, 8-aminonaphthalene-2-sulfonic acid, and finally 5-aminonaphthalene-2-sulfonic acid. This document provides a comprehensive overview of the chemical intermediates and reactions involved, presented in a structured format to aid researchers in the replication and potential optimization of this synthesis.
Introduction
This compound is a complex trisazo dye characterized by its brown hue. Its synthesis is a classic example of azo dye chemistry, relying on the formation of diazonium salts from aromatic amines and their subsequent electrophilic substitution reaction with activated aromatic compounds. Understanding the synthesis of such dyes is crucial for the development of new colorants and for professionals in fields where dye chemistry is relevant. This guide aims to provide an in-depth look at the synthesis of this compound, based on established chemical principles.
Overview of the Synthesis Pathway
The synthesis of this compound proceeds through the following key steps:
-
Double Diazotization of 4-(4-aminophenyl)benzenamine: The synthesis is initiated by the conversion of both amino groups of the starting material into diazonium salts.
-
First Coupling Reaction: The resulting bis-diazonium salt is first coupled with 2-hydroxybenzoic acid.
-
Second Coupling Reaction: The mono-azo intermediate then undergoes a second coupling reaction with 8-aminonaphthalene-2-sulfonic acid.
-
Third Diazotization: The amino group on the 8-aminonaphthalene-2-sulfonic acid moiety of the disazo intermediate is then diazotized.
-
Final Coupling Reaction: The final step involves the coupling of the newly formed diazonium salt with 5-aminonaphthalene-2-sulfonic acid to yield the final trisazo dye, this compound.
Chemical Intermediates
The following table summarizes the key chemical compounds involved in the synthesis of this compound.
| Compound Name | Molecular Formula | Role in Synthesis |
| 4-(4-aminophenyl)benzenamine | C₁₂H₁₂N₂ | Starting Material |
| 2-Hydroxybenzoic acid | C₇H₆O₃ | First Coupling Component |
| 8-Aminonaphthalene-2-sulfonic acid | C₁₀H₉NO₃S | Second Coupling Component |
| 5-Aminonaphthalene-2-sulfonic acid | C₁₀H₉NO₃S | Final Coupling Component |
| Sodium Nitrite | NaNO₂ | Diazotizing Agent |
| Hydrochloric Acid | HCl | Catalyst for Diazotization |
| This compound | C₃₅H₂₄N₈Na₂O₉S₂ | Final Product |
Experimental Protocols
The following are generalized experimental protocols for each major step in the synthesis of this compound. These protocols are based on standard procedures for diazotization and azo coupling reactions and may require optimization for this specific synthesis.
Double Diazotization of 4-(4-aminophenyl)benzenamine
-
Preparation of Amine Salt: Dissolve a molar equivalent of 4-(4-aminophenyl)benzenamine in a dilute solution of hydrochloric acid. The solution should be cooled to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: A solution of two molar equivalents of sodium nitrite in cold water is added dropwise to the amine salt solution. The temperature should be strictly maintained between 0-5 °C to prevent the decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper.
First Coupling Reaction with 2-Hydroxybenzoic Acid
-
Preparation of Coupling Component Solution: Dissolve one molar equivalent of 2-hydroxybenzoic acid in a dilute aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C.
-
Coupling: The cold bis-diazonium salt solution from step 4.1 is slowly added to the prepared 2-hydroxybenzoic acid solution. The pH of the reaction mixture should be maintained in the weakly acidic to neutral range to facilitate the coupling reaction. The mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
Second Coupling Reaction with 8-Aminonaphthalene-2-sulfonic Acid
-
Preparation of Coupling Component Solution: Dissolve one molar equivalent of 8-aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium carbonate to form the sodium salt. Cool the solution to 0-5 °C.
-
Coupling: The solution containing the mono-azo intermediate from step 4.2 is added slowly to the prepared 8-aminonaphthalene-2-sulfonic acid solution. The pH is maintained in the weakly alkaline range. The reaction mixture is stirred until the coupling is complete.
Third Diazotization
-
Diazotization of the Intermediate: The disazo intermediate from step 4.3 is dissolved in a dilute hydrochloric acid solution and cooled to 0-5 °C. A solution of one molar equivalent of sodium nitrite in cold water is then added dropwise, maintaining the low temperature. The completion of the diazotization is checked with starch-iodide paper.
Final Coupling Reaction with 5-Aminonaphthalene-2-sulfonic Acid
-
Preparation of Coupling Component Solution: Dissolve one molar equivalent of 5-aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium carbonate and cool to 0-5 °C.
-
Coupling: The diazonium salt solution from step 4.4 is slowly added to the solution of 5-aminonaphthalene-2-sulfonic acid. The pH is maintained in the weakly alkaline range. Stirring is continued until the formation of the final trisazo dye, this compound, is complete.
-
Isolation and Purification: The dye is typically salted out from the reaction mixture by the addition of sodium chloride. The precipitated dye is then collected by filtration, washed with a brine solution, and dried. Further purification can be achieved by recrystallization.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process for this compound.
Caption: Synthesis pathway of this compound.
Quantitative Data
Conclusion
This technical guide provides a comprehensive overview of the synthesis pathway for this compound. While specific, validated experimental protocols and quantitative data are lacking in publicly accessible literature, the outlined steps, based on fundamental principles of azo dye chemistry, offer a solid foundation for researchers to approach the synthesis of this complex dye. Further experimental work is required to establish optimized reaction conditions and to fully characterize the final product.
In-Depth Technical Guide: C.I. 31725 (Direct Black 38)
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification
This technical guide provides a comprehensive overview of the chemical and toxicological properties of C.I. 31725, an azo dye also known as Direct Black 38.
| Identifier | Value |
| Chemical Name | C.I. 31725 |
| Synonym | Direct Black 38 |
| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂[1][2] |
| CAS Number | 1937-37-7[1][2] |
| Molecular Weight | 781.73 g/mol [1] |
Toxicological Profile: Metabolism and Genotoxicity
Direct Black 38 is a benzidine-based azo dye. Its toxicity is primarily attributed to its metabolic conversion to benzidine, a known human carcinogen.[3][4][5][6][7][8][9] This biotransformation is a critical aspect of its risk assessment.
Metabolic Pathway
The primary metabolic pathway of Direct Black 38 involves the reductive cleavage of its azo bonds. This process is initiated by azoreductases present in the intestinal microbiota and the liver, leading to the release of benzidine.[3][4][7] Subsequent metabolism of benzidine can occur, resulting in the formation of various metabolites, including 4-aminobiphenyl, monoacetylbenzidine, and acetylaminobiphenyl, which have been identified in studies using human intestinal microbiota.[3]
Genotoxicity
The genotoxic effects of Direct Black 38 are well-documented and are a direct consequence of its metabolism to benzidine. Key experimental findings include:
-
Unscheduled DNA Synthesis (UDS): Direct Black 38 has been shown to induce unscheduled DNA synthesis in the liver of rats in vivo, indicating DNA damage and repair.
-
Micronucleus Formation: In vivo studies in rats have demonstrated that Direct Black 38 can induce the formation of micronuclei in bone marrow cells, a marker of chromosomal damage.
-
Ames Test: While Direct Black 38 itself may not be mutagenic, its reductive metabolites, particularly benzidine, show mutagenic activity in the Salmonella typhimurium (Ames) test, especially after metabolic activation with S9 mix.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the replication and interpretation of results.
Unscheduled DNA Synthesis (UDS) Assay in Rat Liver (In Vivo)
This assay measures the repair of DNA damage in hepatocytes following in vivo exposure to a test substance.
Experimental Workflow:
References
- 1. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Black 38 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BENZIDINE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]
- 9. Benzidine - Cancer-Causing Substances - NCI [cancer.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Oxo-3,4-dihydropyrazine-2-carboxamide (CAS 6360-29-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Oxo-3,4-dihydropyrazine-2-carboxamide (CAS 6360-29-8), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines computational predictions with established experimental protocols for the determination of key physicochemical parameters.
Physicochemical Data Summary
The following table summarizes the available and predicted physicochemical properties of 3-Oxo-3,4-dihydropyrazine-2-carboxamide. It is crucial to note that while computationally predicted values provide valuable estimates, they should be confirmed through experimental validation.
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₅N₃O₂ | --- | PubChem[1] |
| Molecular Weight | 139.11 g/mol | --- | PubChem[1] |
| Melting Point | Data not available | Experimental | --- |
| pKa (acidic) | Predicted: ~7-8 | Computational | |
| pKa (basic) | Predicted: ~1-2 | Computational | |
| Aqueous Solubility | Data not available | Experimental | --- |
| LogP | -1.2 (Predicted) | Computational | PubChem[1] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of 3-Oxo-3,4-dihydropyrazine-2-carboxamide are outlined below. These are general protocols that can be adapted for this specific compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[2]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3][4] The packing is achieved by tapping the tube gently or by dropping it through a longer glass tube to ensure a dense packing.[4][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[2]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.[2] An initial rapid heating can be done to determine an approximate melting range.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.[2]
-
Cooling and Repetition: The apparatus is allowed to cool, and the determination is repeated at least once more with a fresh sample to ensure accuracy.[2]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa values.[6][7]
Methodology:
-
Solution Preparation: A solution of the compound with a known concentration (e.g., 1-10 mM) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility. The ionic strength of the solution is usually kept constant by adding a background electrolyte like KCl.[6]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.[6][8]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[6][8]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., distilled water) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[10]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The saturated solution is then separated from the excess solid by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS.[9]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, and is a key indicator of its lipophilicity.[11][12]
Methodology:
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Phase Separation: The two phases are allowed to separate completely. A sample is carefully taken from each phase for analysis.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[14]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[13]
Visualizations
Proposed Synthetic Workflow
The synthesis of 3-Oxo-3,4-dihydropyrazine-2-carboxamide can be conceptually approached through the hydrolysis of a nitrile precursor, a common method for preparing carboxamides in this chemical class.
Caption: A proposed synthetic route to 3-Oxo-3,4-dihydropyrazine-2-carboxamide.
Experimental Workflow: Melting Point Determination
The following diagram illustrates the logical steps involved in determining the melting point of a solid compound using the capillary method.
Caption: A logical workflow for determining the melting point of a solid.
Biological Context and Potential Significance
While specific biological activity for 3-Oxo-3,4-dihydropyrazine-2-carboxamide is not extensively documented in the reviewed literature, the pyrazinecarboxamide scaffold is a well-known pharmacophore. For instance, Pyrazinamide is a first-line medication for the treatment of tuberculosis. Furthermore, various derivatives of pyrazine-2-carboxamide have been synthesized and investigated for their potential antimicrobial and antiviral activities.[15] The physicochemical properties outlined in this guide are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and are essential for its further development as a potential therapeutic agent.
References
- 1. 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | C5H5N3O2 | CID 294642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Direct Brown 27
For Researchers, Scientists, and Formulation Professionals
This technical guide provides a comprehensive overview of the solubility of the trisazo dye, Direct Brown 27 (C.I. 31725; CAS 6360-29-8). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, general solubility characteristics of direct dyes, and detailed experimental protocols for determining solubility in aqueous and organic solvents.
Introduction to Direct Brown 27
Direct Brown 27 is a water-soluble dye used in the textile, paper, and leather industries. Its solubility is a critical parameter for its application in dyeing processes, influencing the dye bath's preparation, stability, and the uniformity of coloration. The molecular structure of Direct Brown 27, which includes sulfonic acid groups, imparts its solubility in aqueous media.
Solubility Data
A thorough review of scientific literature, technical data sheets, and safety data sheets reveals a lack of precise, publicly available quantitative solubility data for Direct Brown 27. The available information is primarily qualitative.
Qualitative Solubility of Direct Brown 27
The table below summarizes the observed solubility of Direct Brown 27 in common solvents.
| Solvent | Solubility Description | Observation | Citation |
| Water | Soluble | Forms a brown solution | [1] |
| Ethanol | Soluble | Forms a shallow red sauce colored solution | [1] |
Factors Influencing Aqueous Solubility of Direct Dyes
The solubility of direct dyes like Direct Brown 27 in aqueous solutions is influenced by several factors:
-
Temperature: The solubility of direct dyes in water generally increases with a rise in temperature. This is a crucial factor in the preparation of dye baths.
-
pH: The pH of the aqueous solution can affect the solubility of the dye.
-
Water Hardness: Direct dyes are sensitive to hard water. The presence of calcium and magnesium ions can lead to the formation of insoluble precipitates, which can cause spotting on dyed materials. It is recommended to use softened or deionized water for dye dissolution.
-
Additives: For direct dyes with poor solubility, the addition of agents like soda ash (sodium carbonate) can help to improve dissolution.
Illustrative Quantitative Solubility of Other Dyes
To provide a reference for the range of solubilities that can be expected for similar dyes, the following table presents quantitative data for other direct and solvent dyes.
| Dye Name | CAS Number | Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Direct Brown 95 | 16071-86-6 | Water | 80-85 | 5 to 10 | [2] |
| Direct Brown 95 | 16071-86-6 | Ethanol | Not Specified | Slightly Soluble | [2] |
| Direct Brown 95 | 16071-86-6 | Acetone | Not Specified | Insoluble | [2] |
Experimental Protocols for Solubility Determination
For researchers and professionals who need to determine the precise solubility of Direct Brown 27 in specific solvents, standardized methods should be followed. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a robust framework for determining water solubility.
OECD 105: Water Solubility
This guideline describes two primary methods: the Flask Method for solubilities above 10 mg/L and the Column Elution Method for solubilities below this threshold. Given that Direct Brown 27 is described as "soluble" in water, the Flask Method is the more appropriate starting point.
Flask Method Protocol:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding an excess of the dye to the solvent and observing the dissolution over time.
-
Apparatus:
-
Constant temperature bath (e.g., 20 ± 0.5 °C and 37 ± 0.5 °C).
-
Flasks of sufficient size with stoppers.
-
Stirring mechanism (e.g., magnetic stirrer).
-
Centrifuge with temperature control.
-
Analytical equipment for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).
-
-
Procedure: a. An excess amount of Direct Brown 27 is added to a known volume of the solvent (e.g., deionized water) in a flask. b. The flask is agitated in a constant temperature bath for a sufficient time to reach equilibrium (determined in the preliminary test, typically 24 to 48 hours). c. After reaching equilibrium, the mixture is allowed to stand to let the excess solid settle. d. The saturated solution is then centrifuged at a controlled temperature to separate the undissolved solid. e. A sample of the clear supernatant is carefully withdrawn. f. The concentration of Direct Brown 27 in the sample is determined using a suitable analytical method. A calibration curve should be prepared beforehand. g. The experiment should be performed in triplicate.
-
Data Presentation: The solubility is reported in g/L or mg/mL at the specified temperature.
Solubility in Organic Solvents
A similar flask method can be employed to determine the solubility of Direct Brown 27 in various organic solvents.
Protocol for Organic Solvents:
-
Solvent Selection: Choose a range of organic solvents relevant to the intended application (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, etc.).
-
Procedure: a. Follow the same steps as the Flask Method described above, substituting the organic solvent for water. b. Ensure that the analytical method used for concentration determination is validated for the specific organic solvent. The solvent may interfere with certain analytical techniques. c. Pay close attention to solvent volatility and take appropriate safety precautions (e.g., work in a fume hood).
-
Data Analysis: Report the solubility in g/L or mg/mL for each organic solvent at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a dye like Direct Brown 27.
Caption: General workflow for determining dye solubility.
Conclusion
While specific quantitative solubility data for Direct Brown 27 remains elusive in publicly accessible sources, this guide provides a thorough understanding of its qualitative solubility characteristics and the factors that influence them. The detailed experimental protocols outlined herein, based on established international guidelines, empower researchers and professionals to accurately determine the solubility of Direct Brown 27 in their laboratories for various aqueous and organic solvent systems. This information is essential for the effective and consistent application of this dye in its various industrial uses.
References
An In-depth Technical Guide to the Spectral Properties of C.I. Direct Brown 27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of C.I. Direct Brown 27, with a focus on its absorbance characteristics. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this guide also offers a generalized experimental protocol for determining such properties for azo dyes.
Introduction to this compound
This compound is a trisazo dye, identified by the Colour Index Number 31725 and CAS Registry Number 6360-29-8.[1] Its molecular formula is C₃₉H₂₄N₇Na₃O₉S₂.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are part of a larger conjugated system. This extended conjugation is responsible for the dye's ability to absorb light in the visible region of the electromagnetic spectrum, thus imparting color. Direct dyes, such as this compound, are so-named for their ability to be applied directly to cellulosic fibers like cotton.
Spectral Properties and Absorbance Data
Table 1: General Spectral Properties of Azo Dyes
| Property | Typical Value/Characteristic | Reference |
| Wavelength Range of Maximum Absorption (λmax) | Broad absorption in the visible range (400-700 nm) | [2][3] |
| Molar Absorptivity (ε) | High, due to the extended conjugated systems | [4] |
| Solvatochromism | The position of the absorbance peak can shift with solvent polarity | [2][3] |
| Effect of pH | Absorbance can be pH-dependent due to the protonation/deprotonation of functional groups | General Knowledge |
Experimental Protocol: UV-Vis Spectroscopy of an Azo Dye
The following is a generalized, yet detailed, methodology for determining the spectral properties of an azo dye such as this compound using UV-Vis spectroscopy.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a given solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., deionized water, ethanol, or dimethyl sulfoxide)[2][3]
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the dye in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1x10⁻³ M). Ensure complete dissolution.
-
-
Preparation of Standard Solutions:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-800 nm to cover both UV and visible regions).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse a cuvette with a small amount of the most dilute standard solution and then fill it with the same solution.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorbance spectrum.
-
Repeat this process for all the standard solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra. This is the wavelength at which the dye absorbs the most light.
-
Using the absorbance values at λmax for the series of standard solutions, create a calibration curve by plotting absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the plot should be linear. The slope of this line will be the molar absorptivity (ε).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the spectral properties of an azo dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Toxicological data and safety profile of C.I. Direct Brown 27
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
C.I. Direct Brown 27 (CAS No. 6360-29-8; C.I. 31725) is a trisazo dye for which specific and comprehensive toxicological data is largely unavailable in publicly accessible literature.[1] This guide provides a detailed overview of the existing information on this compound and presents a safety assessment based on data from closely related and better-studied benzidine-based azo dyes, particularly C.I. Direct Brown 95. Due to its manufacturing process involving a benzidine derivative, this compound is presumed to share toxicological properties with other benzidine-based dyes, most notably the potential for carcinogenicity. This document adheres to stringent data presentation and visualization requirements to facilitate a thorough understanding of the potential risks associated with this compound.
Introduction to this compound
This compound is classified as a trisazo dye, indicating the presence of three azo bonds (-N=N-) in its molecular structure.[1] Its chemical formula is C39H24N7Na3O9S2, with a molecular weight of 867.75 g/mol .[1] The manufacturing process involves the use of 4-(4-Aminophenyl)benzenamine, a derivative of benzidine.[1] This structural characteristic is of high toxicological significance, as benzidine-based azo dyes are known to be metabolized to benzidine, a confirmed human carcinogen.
Toxicological Data
Acute Toxicity
Quantitative acute toxicity data for this compound is not available. For the related compound, C.I. Direct Brown 95, symptoms of acute exposure may include respiratory distress, dizziness, headache, nausea, and potential damage to the liver and kidneys.[2][3]
Subchronic Toxicity
A 13-week subchronic toxicity study was conducted by the National Cancer Institute on C.I. Direct Brown 95 in Fischer 344 rats. The findings from this study are crucial for understanding the potential long-term health effects.
Table 1: Subchronic Toxicity of C.I. Direct Brown 95 in Fischer 344 Rats
| Species | Route of Administration | Dose Levels (ppm) | Duration | Key Findings | Reference |
| Rat (Fischer 344) | Oral (in feed) | 0, 188, 375, 750, 1500, 3000 | 13 weeks | Hepatocellular carcinomas observed in one female rat at 1500 ppm. No tumors in male rats at any dose. | [2] |
Genotoxicity and Carcinogenicity
The primary toxicological concern for benzidine-based dyes is their carcinogenic potential. This is attributed to the in vivo metabolic cleavage of the azo bond, which releases free benzidine.
Table 2: Genotoxicity and Carcinogenicity Profile of Benzidine-Based Dyes
| Assay | Test Substance | Result | Conclusion | Reference |
| Carcinogenicity Bioassay | C.I. Direct Brown 95 | Positive | Demonstrated carcinogenicity in animal studies. | [2] |
| Carcinogenicity Classification | Benzidine | Group 1 | Carcinogenic to humans. | [4] |
| Metabolism | Benzidine-based dyes | Positive | Metabolized to benzidine in vivo. | [5] |
The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified benzidine as a known human carcinogen.[6] Azo dyes that are metabolized to benzidine are therefore considered to be potential human carcinogens.[7]
Experimental Protocols
NCI 13-Week Subchronic Toxicity Study of C.I. Direct Brown 95
-
Test Substance: C.I. Direct Brown 95
-
Species: Fischer 344 rats
-
Administration: The dye was administered in the feed to both male and female rats.
-
Dose Groups: Five dose levels were used: 188, 375, 750, 1500, and 3000 ppm, along with a control group (0 ppm).
-
Duration: 13 weeks.
-
Observations: Animals were monitored for clinical signs of toxicity. At the end of the study, a complete necropsy was performed, and tissues were examined microscopically for pathological changes.
-
Reference: National Toxicology Program, DHEW Publication No. (NIH) 78-1358.[2][7]
Mechanism of Toxicity: Metabolic Activation of Benzidine-Based Dyes
The primary mechanism of toxicity for this compound, as inferred from related compounds, involves the reductive cleavage of the azo bonds by azoreductases. These enzymes are present in the liver and intestinal microflora. This metabolic process releases aromatic amines, including the carcinogenic benzidine or its derivatives.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. C.I. DIRECT BROWN 95 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. C.I. Direct Brown 95 - Hazardous Agents | Haz-Map [haz-map.com]
- 5. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct Brown 2 | C29H19N5Na2O7S | CID 17067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide on the Environmental Fate and Biodegradability of Direct Brown 27
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the environmental fate and biodegradability of Direct Brown 27 (CAS No. 6360-29-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known characteristics of trisazo dyes and outlines the requisite experimental protocols for a thorough environmental risk assessment.
Introduction
Direct Brown 27, identified by its CAS number 6360-29-8 and Colour Index name C.I. 31725, is a trisazo dye.[1] Its molecular formula is C₃₉H₂₄N₇Na₃O₉S₂.[1] Azo dyes are a significant class of synthetic organic colorants used extensively in the textile, paper, and leather industries. Due to their complex aromatic structures and the presence of one or more azo bonds (-N=N-), their release into the environment is a cause for concern. Understanding the environmental fate and biodegradability of Direct Brown 27 is crucial for assessing its potential ecological impact.
Chemical and Physical Properties
A summary of the known properties of Direct Brown 27 is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6360-29-8 | [1] |
| C.I. Name | Direct Brown 27, 31725 | [1] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂ | [1] |
| Molecular Weight | 867.75 g/mol | [1] |
| Class | Trisazo | [1] |
Environmental Fate
The environmental fate of a chemical substance describes its transport and transformation in various environmental compartments, including water, soil, and air.
Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of dyes in the environment.
-
Photolysis: Azo dyes can be susceptible to photodegradation, where light energy breaks down the chemical structure. The rate of photolysis is dependent on factors like light intensity, pH, and the presence of other substances in the water that can act as photosensitizers. While specific data for Direct Brown 27 is unavailable, studies on "brown carbon" indicate that photodecay rate constants can be determined experimentally.[2][3][4]
-
Hydrolysis: Hydrolysis is the breakdown of a substance by reaction with water. The stability of the azo bond in Direct Brown 27 suggests that hydrolysis is likely to be a slow degradation process under typical environmental pH conditions (pH 5-9).
Biodegradation by microorganisms is a primary mechanism for the removal of azo dyes from the environment. This process is typically a two-step process involving anaerobic and aerobic stages.
-
Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, the primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bonds by microbial enzymes, particularly azoreductases.[1][5] This initial step leads to the decolorization of the dye and the formation of aromatic amines, which may be colorless but can be more toxic than the parent dye.
-
Aerobic Degradation: The aromatic amines produced during the anaerobic stage are generally more susceptible to aerobic (oxygen-rich) degradation.[5] Microorganisms can utilize these amines as a source of carbon and energy, potentially leading to their complete mineralization into carbon dioxide, water, and inorganic salts. A sequential anaerobic-aerobic treatment process is often most effective for the complete breakdown of azo dyes.[5]
Ecotoxicity
The potential ecotoxicity of Direct Brown 27 and its degradation products is a critical aspect of its environmental risk assessment. While specific data for this dye is not available, general information on azo dyes indicates potential risks to aquatic organisms. Acute toxicity testing with species like Daphnia magna is a common method to assess the ecotoxicity of dyes.[5] Phytotoxicity can be evaluated through seed germination assays.[6][7]
Experimental Protocols
To address the data gaps for Direct Brown 27, the following experimental protocols, based on OECD guidelines and established scientific methodologies, are recommended.
This test provides an initial screening of the biodegradability of Direct Brown 27 under aerobic conditions.
Methodology:
-
Test System: A mineral salts medium inoculated with a mixed population of microorganisms from a domestic wastewater treatment plant.
-
Test Substance: Direct Brown 27 is added as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Incubation: The test is run in the dark at a constant temperature (20-25°C) for 28 days.
-
Parameters Measured: Biodegradation is followed by measuring the consumption of dissolved oxygen (BOD) or the production of carbon dioxide (CO₂).
-
Analysis: The percentage of biodegradation is calculated based on the ratio of the measured BOD or CO₂ evolution to the theoretical maximum values.
This protocol is designed to assess the decolorization of Direct Brown 27 and the formation of aromatic amines under anaerobic conditions.
Methodology:
-
Inoculum: Anaerobic sludge from a wastewater treatment plant.
-
Medium: A suitable anaerobic mineral medium supplemented with a co-substrate (e.g., glucose) to support microbial activity.
-
Test Substance: Direct Brown 27 at a concentration of 50-100 mg/L.
-
Incubation: The test is conducted in sealed vessels in the absence of oxygen at 35-37°C.
-
Analysis:
-
Decolorization: Monitored by measuring the absorbance of the supernatant at the maximum wavelength of Direct Brown 27 using a UV-Vis spectrophotometer.
-
Metabolite Identification: The formation of aromatic amines is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
This test evaluates the acute toxicity of Direct Brown 27 to an aquatic invertebrate.
Methodology:
-
Test Organism: Daphnia magna.
-
Test Conditions: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of Direct Brown 27 in a defined aqueous medium.
-
Duration: 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Analysis: The EC₅₀ (the concentration that causes immobilization in 50% of the test organisms) is calculated.
Visualizations
The following diagrams illustrate key concepts related to the environmental fate of Direct Brown 27.
Caption: Generalized structure of Direct Brown 27.
Caption: General biodegradation pathway for azo dyes.
Caption: Workflow for environmental assessment.
Conclusion
While specific data on the environmental fate and biodegradability of Direct Brown 27 is scarce, the general behavior of trisazo dyes suggests a potential for persistence and the formation of hazardous aromatic amines under anaerobic conditions. A comprehensive environmental risk assessment requires the generation of empirical data through standardized testing protocols. The experimental workflows and methodologies outlined in this guide provide a framework for researchers and scientists to evaluate the environmental impact of Direct Brown 27 and to develop strategies for its safe handling and disposal. Further research is essential to fully characterize the environmental behavior of this specific dye.
References
- 1. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-photolysis of mixed chromophores affects atmospheric lifetimes of brown carbon - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00073G [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. omicsonline.org [omicsonline.org]
- 8. agilent.com [agilent.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of C.I. Direct Brown 27
Introduction
C.I. Direct Brown 27 is a trisazo dye used in the textile and paper industries. Its chemical structure, characterized by three azo (-N=N-) groups, largely determines its thermal properties. Understanding the thermal stability and decomposition behavior of this dye is crucial for its safe handling, application, and for assessing its environmental fate, as thermal degradation can lead to the formation of potentially harmful aromatic amines. This guide provides a comprehensive overview of the analytical techniques used to evaluate the thermal properties of such dyes and presents expected findings based on related compounds.
Thermal Analysis Data
Due to the absence of specific data for this compound, the following table summarizes representative thermal decomposition data for a generic, structurally related aromatic azo dye, as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Parameter | Value Range (°C) | Method | Observations |
| Onset of Decomposition (Tonset) | 250 - 350 | TGA | The temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 | DTG | The temperature at which the rate of weight loss is highest, indicating the most active decomposition phase. |
| Final Decomposition Temperature | > 600 | TGA | The temperature at which the majority of the volatile decomposition products have been released. |
| Residual Mass at 800 °C | 20 - 40% | TGA | The remaining char, indicative of the formation of thermally stable carbonaceous residue. |
| Glass Transition (Tg) | 120 - 180 | DSC | A reversible change in the amorphous regions of the dye from a rigid to a more flexible state. |
| Exothermic Decomposition Peak | 300 - 500 | DSC | Indicates that the decomposition process releases heat. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of azo dyes.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the dye by measuring its mass change as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Procedure:
-
A small sample of the dye (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
The crucible is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously recorded as a function of temperature and time.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the dye as a function of temperature.
-
Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.
-
Procedure:
-
A small amount of the dye (typically 2-5 mg) is weighed into an aluminum DSC pan.
-
The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen).
-
A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, as well as glass transitions.
-
3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the dye.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Procedure:
-
A microgram-scale amount of the dye is placed in a pyrolysis probe.
-
The probe is inserted into the pyrolysis unit, which is interfaced with the GC injector.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).
-
The thermal decomposition products (pyrolysate) are swept into the GC column.
-
The pyrolysate is separated based on volatility and interaction with the GC column stationary phase.
-
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the typical workflow for the comprehensive thermal analysis of an azo dye.
4.2. Proposed Decomposition Pathway
The primary mechanism for the thermal decomposition of azo dyes is the cleavage of the azo bonds. For a trisazo dye like this compound, this would lead to the formation of various aromatic amines. The following diagram illustrates a plausible, generalized decomposition pathway.
Conclusion
While specific experimental data for this compound is lacking, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of similar azo dyes. The primary thermal event is the cleavage of the azo bonds at elevated temperatures, leading to the formation of a complex mixture of aromatic amines. The analytical workflow described, employing TGA, DSC, and Py-GC/MS, provides a robust framework for the detailed characterization of the thermal properties of this and other azo dyes. Further research is warranted to obtain specific experimental data for this compound to confirm these expected behaviors.
Methodological & Application
Application Notes and Protocols for C.I. Direct Brown 27 in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of C.I. Direct Brown 27 in the dyeing of cellulosic textiles, such as cotton. The information is intended for a scientific audience and details the materials, equipment, and procedures required for a reproducible laboratory-scale exhaust dyeing process.
Introduction
This compound is a trisazo direct dye used for coloring cellulosic fibers. Like other direct dyes, it is water-soluble and can be applied directly to the substrate from an aqueous solution. The dyeing process relies on the substantivity of the dye for the fiber, which is enhanced by the addition of an electrolyte and the application of heat. Due to the nature of direct dyes, after-treatments are often necessary to improve the wash and light fastness of the dyed material.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| C.I. Name | Direct Brown 27 |
| C.I. Number | 31725 |
| CAS Number | 6360-29-8 |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂ |
| Molecular Weight | 867.75 g/mol |
| Class | Trisazo |
| Solubility | Soluble in water |
| Appearance | Dark red-light brown powder |
Recommended Dyeing Protocol: Exhaust Method for Cotton
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound using the exhaust method. This method involves immersing the textile material in a dyebath of a specific liquor ratio, where the dye is gradually transferred to the fibers.
Materials and Equipment
-
This compound dye powder
-
Scoured and bleached 100% cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃)
-
Cationic dye fixing agent
-
Acetic acid (CH₃COOH)
-
Laboratory-scale dyeing machine (e.g., beaker dyer)
-
Beakers and graduated cylinders
-
Stirring rods
-
Heating plate with magnetic stirrer
-
pH meter
-
Analytical balance
Experimental Procedure
A visual representation of the experimental workflow is provided below.
Step 1: Preparation of Dye Stock Solution
-
Accurately weigh the required amount of this compound dye powder based on the desired shade percentage (e.g., 1% on weight of fabric, owf).
-
Create a paste of the dye powder with a small amount of cold water.
-
Add boiling water to the paste while stirring continuously to ensure complete dissolution of the dye.
Step 2: Dyebath Setting
-
Set the dyebath with the required volume of water to achieve the desired material-to-liquor ratio (M:L), typically ranging from 1:10 to 1:20.
-
Add a small amount of soda ash (0.5-1% owf) to the dyebath to maintain a slightly alkaline pH.[1]
-
Add the prepared dye stock solution to the dyebath and stir well.
Step 3: Dyeing Process
-
Introduce the pre-wetted cotton fabric into the dyebath at a starting temperature of 40°C.
-
Run the dyeing machine for 15-20 minutes at this temperature to allow for initial dye uptake.[1]
-
Begin adding the required amount of salt (sodium chloride or Glauber's salt) to the dyebath. The total amount of salt will depend on the desired shade depth, typically ranging from 5% to 20% (owf).[1] The salt should be added in at least two to three portions at 10-15 minute intervals to ensure level dyeing.
-
After the final salt addition, gradually raise the temperature of the dyebath to a boil (approximately 95-100°C) over 30-45 minutes.
-
Continue the dyeing process at the boil for 45-60 minutes to allow for maximum dye exhaustion and fixation.[1]
-
After the dyeing cycle is complete, allow the dyebath to cool down gradually to about 60-70°C before removing the fabric.
Step 4: Rinsing and After-Treatment
-
Remove the dyed fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye from the surface.
-
To improve the wash fastness, an after-treatment with a cationic dye fixing agent is recommended. Prepare a new bath with 1-2% (owf) of a cationic fixing agent and treat the dyed fabric at 40-60°C for 20-30 minutes. The pH of the fixing bath should be adjusted to be slightly acidic (pH 5-6) with acetic acid for optimal performance.
-
After the fixing treatment, give the fabric a final rinse with cold water.
Step 5: Drying
-
Squeeze the fabric to remove excess water and then air-dry or use a laboratory dryer.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the dyeing protocol and the expected fastness properties of this compound.
Table 1: Dyeing Process Parameters
| Parameter | Recommended Value |
| Dye Concentration (% owf) | 0.5 - 4.0 (depending on desired shade) |
| Material-to-Liquor Ratio | 1:10 to 1:20 |
| Soda Ash (% owf) | 0.5 - 1.0 |
| Salt Concentration (% owf) | 5 - 20 (for light to dark shades) |
| Initial Dyeing Temperature | 40°C |
| Dyeing Time at 40°C | 15 - 20 minutes |
| Rate of Temperature Rise | 1 - 2°C per minute |
| Final Dyeing Temperature | 95 - 100°C (Boil) |
| Dyeing Time at Boil | 45 - 60 minutes |
| Cationic Fixing Agent (% owf) | 1 - 2 |
| After-Treatment Temperature | 40 - 60°C |
| After-Treatment Time | 20 - 30 minutes |
| After-Treatment pH | 5 - 6 |
Table 2: Fastness Properties of this compound
| Fastness Test | ISO Standard Rating | AATCC Standard Rating |
| Light Fastness | 2 | 2 |
| Soaping (Fading) | 2-3 | 2 |
| Soaping (Staining) | 4 | 4 |
| Water (Fading) | 2-3 | 1 |
| Water (Staining) | 4 | 1-2 |
Note: The fastness ratings are on a scale of 1 to 5, where 5 represents the highest fastness.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key components and steps in the direct dyeing process of cotton.
This protocol provides a standardized method for the application of this compound to cotton textiles. Researchers should note that optimization of these parameters may be necessary depending on the specific equipment, substrate, and desired final properties of the dyed material. Adherence to good laboratory practices and safety procedures is essential when handling dyes and chemicals.
References
Application of Direct Brown 27 for Staining Leather Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Brown 27 is a water-soluble anionic dyestuff belonging to the direct dye class. Direct dyes are utilized in various industries for coloring cellulosic fibers, paper, and leather.[1][2] Their application in leather dyeing is attributed to their ability to impart strong, full colors.[2] This document provides detailed application notes and a generalized protocol for the use of Direct Brown 27 in staining leather samples for research and development purposes. Due to the limited availability of specific data for Direct Brown 27, the provided quantitative data is based on a similar direct dye, Direct Brown 95, and the protocol is a general guide for direct dyes on leather. Optimization for specific leather types and applications is recommended.
Data Presentation
| Property | Test Method | Rating |
| Light Fastness | IUF 402 | 5-6 |
| Washing Fastness | IUF 423 | 2-3 |
| Perspiration Fastness | IUF 426 | Not Specified |
| PVC Migration | IUF 442 | Not Specified |
| Rubbing Fastness (Dry) | - | 4 |
| Rubbing Fastness (Wet) | - | 3 |
| Solubility in Water | @ 80-85 °C | 35 g/L |
Note: The data presented is for Direct Brown 95 and should be considered as an illustrative example.[3][4] It is highly recommended to perform specific fastness tests on leather samples stained with Direct Brown 27 to determine its precise performance characteristics.
Experimental Protocols
This section outlines a detailed, step-by-step protocol for staining leather samples with Direct Brown 27. This is a generalized procedure for direct dyes and may require optimization based on the specific type of leather (e.g., vegetable-tanned, chrome-tanned) and the desired color intensity.[2][6]
Materials
-
Leather samples (vegetable-tanned or chrome-tanned)
-
Direct Brown 27 dye powder
-
Distilled or deionized water
-
Formic acid (85%) or other suitable acid for pH adjustment
-
Fatliquor (optional, for re-oiling the leather)
-
Leather conditioner or finisher[9]
-
Beakers or dyeing vessels
-
Stirring rods
-
Heating plate or water bath
-
pH meter or pH strips
-
Protective gloves, eyewear, and lab coat
-
Soft cloths or sponges[7]
-
Drying rack
Protocol
-
Leather Preparation:
-
Thoroughly clean the leather surface to remove any dirt, oils, or existing finishes using a leather preparer or deglazer.[7][8]
-
Apply the preparer with a clean cloth in a circular motion.[9]
-
Allow the leather to dry completely before proceeding.[7]
-
For chrome-tanned leather, neutralization may be required to raise the pH of the hide, which can improve dye penetration and levelness.[2]
-
-
Dye Solution Preparation:
-
Weigh the desired amount of Direct Brown 27 dye powder. The concentration will depend on the desired shade, typically ranging from 1% to 15% of the leather's dry weight.[2]
-
Dissolve the dye powder in hot distilled water (approximately 60-80°C) with constant stirring to ensure complete dissolution.[3][5]
-
-
Dyeing Process:
-
Immerse the prepared leather sample into the dye bath. For drum dyeing, a long float (more water) and higher temperatures can improve the coverage of grain defects.[6]
-
The dyeing temperature should be maintained between 40-60°C.[10]
-
Agitate the leather sample in the dye bath periodically to ensure even dye uptake. The duration of dyeing can range from 30 minutes to several hours, depending on the desired penetration and color depth.
-
The pH of the dye bath can influence the dyeing process. For direct dyes, a pH above 5 can help with the levelness of the color.[2]
-
-
Fixation:
-
After the desired color is achieved, gradually lower the pH of the dye bath to approximately 3.5-4.0 by adding formic acid. This step helps to fix the dye to the leather fibers.
-
Continue agitation for another 15-30 minutes.
-
-
Rinsing and Fatliquoring (Optional):
-
Remove the leather from the dye bath and rinse it thoroughly with running water until the water runs clear.
-
To restore the oils and suppleness to the leather, a fatliquoring step can be performed according to the fatliquor manufacturer's instructions.
-
-
Drying:
-
Allow the leather to air dry slowly on a drying rack, away from direct heat or sunlight. Manipulate the leather periodically during drying to maintain its suppleness.
-
-
Finishing:
Mandatory Visualization
The following diagrams illustrate the experimental workflow for staining leather samples with Direct Brown 27.
Caption: Experimental workflow for staining leather samples.
Caption: Key factors influencing leather dyeing outcomes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fsw.cc [fsw.cc]
- 3. Direct Brown 95 for Leather - Direct Brown 95 and Direct Brown Rn [enochdye.en.made-in-china.com]
- 4. Direct Brown 95|CAS No: 6252-62-6 - Direct dye [chinainterdyes.com]
- 5. adityacolorchem.com [adityacolorchem.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. Step by Step Leather Dyeing [dharmatrading.com]
- 8. sancho-store.ch [sancho-store.ch]
- 9. A Basic Guide on How to Dye Leather — Gold Bark Leather [goldbarkleather.com]
- 10. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
Application Notes & Protocols: C.I. Direct Brown 27 as a Model Compound in Wastewater Treatment Studies
Introduction
C.I. Direct Brown 27 is a disazo direct dye used in the textile, paper, and leather industries. Due to its complex aromatic structure and poor fixation rates during the dyeing process, a significant portion is released into industrial effluents, contributing to water pollution. Its stability and resistance to conventional degradation methods make it a challenging pollutant to remove. Consequently, this compound serves as an excellent model compound for evaluating the efficacy of various wastewater treatment technologies. These application notes provide an overview and detailed protocols for three common treatment methodologies: Adsorption, Advanced Oxidation Processes (AOPs), and Biodegradation.
Application Note: Adsorption
Adsorption is a widely used physicochemical process for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.[1][2] The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various low-cost adsorbents, including agricultural waste, natural materials, and activated carbon, have proven effective in removing dyes from aqueous solutions.[3][4]
The efficiency of adsorption is influenced by several key parameters:
-
pH: Affects the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like Direct Brown 27, lower pH values often lead to higher removal efficiency due to electrostatic attraction.[3][5]
-
Adsorbent Dosage: A higher dose generally increases the number of available active sites, enhancing dye removal up to a certain point.[3]
-
Contact Time: Adsorption is a time-dependent process that eventually reaches equilibrium.[3][5]
-
Initial Dye Concentration: Provides the driving force for mass transfer between the aqueous and solid phases.[2]
-
Temperature: Can indicate whether the adsorption process is endothermic or exothermic.[2]
Quantitative Data for Similar Direct Dyes
The following table summarizes adsorption data from studies using similar direct dyes, providing a benchmark for designing experiments with this compound.
| Adsorbent Material | Target Dye | Optimal pH | Adsorbent Dose (g/L) | Contact Time (min) | Removal Efficiency (%) | Adsorption Model | Reference |
| Activated Carbon from Sesame Shell | Direct Brown 103 | 3 | 4.8 | 19 | 84.5 | Freundlich | [4] |
| Zygophyllum gaetulum Stems | Direct Black 80 | ≤ 7 | 20 | 120 | 96.0 | Langmuir | [3][5] |
| Chitosan Hydrogel | Acid Red 27 | N/A | 0.2 | N/A | ~90 | Langmuir | [6] |
Experimental Workflow: Adsorption Study
Caption: Workflow for a typical batch adsorption experiment.
Protocol: Batch Adsorption Kinetics and Isotherms
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount in deionized water.
-
Adsorbent Preparation: Prepare the chosen adsorbent (e.g., activated carbon, biomass). This typically involves washing with deionized water to remove impurities, drying in an oven (e.g., at 80-100°C) to constant weight, and sieving to obtain a uniform particle size.
-
Batch Adsorption Experiments:
-
Kinetic Study: Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume (e.g., 100 mL) of dye solution at a specific concentration (e.g., 50 mg/L) and optimal pH. Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) and temperature. Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 min).
-
Isotherm Study: Add a fixed amount of adsorbent to a series of flasks containing 100 mL of dye solution with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).[6] Agitate the flasks until equilibrium is reached (determined from the kinetic study).
-
-
Analysis:
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculate the residual dye concentration using a pre-established calibration curve.
-
-
Data Evaluation:
Application Note: Advanced Oxidation Processes (AOPs)
AOPs are a class of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[7] These processes are particularly effective for degrading recalcitrant and non-biodegradable compounds like azo dyes into simpler, less toxic molecules, and ultimately mineralizing them to CO2 and H2O.[8][9]
Common AOPs include:
-
Photocatalysis (e.g., UV/TiO₂ or UV/ZnO): Utilizes semiconductor photocatalysts that, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers react with water and oxygen to produce •OH radicals.[10]
-
Fenton and Photo-Fenton: Involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate •OH radicals. The process is enhanced by UV light (Photo-Fenton).[9]
-
Ozonation: Uses ozone (O₃), a powerful oxidant, which can directly react with pollutants or decompose to form •OH radicals.[11]
Quantitative Data for Similar Direct Dyes
The following table presents AOP data for similar direct dyes, which can be used as a reference for this compound studies.
| AOP Method | Target Dye | Catalyst/Reagent | Optimal pH | Reaction Time | Degradation Efficiency (%) | Reference |
| Sunlight/ZnO | Direct Brown RN | ZnO (0.5 g/L) | N/A | 40 min | Substantial | |
| UVA/TiO₂ | Direct Yellow 50 | TiO₂ (2 g/L) | 2 | 120 min | ~75 (lnC₀/C=1.4) | [10] |
| Visible Light/InVO₄-TiO₂ | Direct Brown 166 | InVO₄-TiO₂ | 7.2 | 30 min | >95 | [12] |
Mechanism: Heterogeneous Photocatalysis
Caption: Simplified mechanism of photocatalytic dye degradation.
Protocol: Photocatalytic Degradation using UV/TiO₂
-
Catalyst and Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mg/L).
-
Weigh the required amount of TiO₂ catalyst (e.g., to achieve a concentration of 1 g/L).[10]
-
-
Photoreactor Setup:
-
Place a specific volume of the dye solution (e.g., 250 mL) into a photoreactor vessel equipped with a UV lamp (e.g., UVA).
-
Add the TiO₂ catalyst to the solution to create a suspension.
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.[13] Take an initial sample (t=0) at the end of this period.
-
-
Photocatalytic Reaction:
-
Turn on the UV lamp to initiate the photoreaction.
-
Maintain constant stirring to keep the catalyst suspended and ensure uniform irradiation.
-
Collect aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 min).[10]
-
-
Sample Analysis:
-
Immediately after collection, centrifuge each sample to separate the TiO₂ particles.[10]
-
Measure the absorbance of the clear supernatant at the λmax of the dye using a UV-Vis spectrophotometer.
-
-
Data Evaluation:
-
Calculate the degradation percentage over time.
-
Determine the reaction kinetics, which often follow a pseudo-first-order model.[14]
-
Application Note: Biodegradation
Biodegradation utilizes microorganisms, such as bacteria, fungi, and algae, to break down complex organic pollutants into simpler substances. For azo dyes like this compound, this process often occurs in a two-step sequence. First, under anaerobic (oxygen-deficient) conditions, the azo bond (-N=N-), responsible for the dye's color, is reductively cleaved, leading to decolorization and the formation of potentially toxic aromatic amines.[15] Subsequently, these aromatic amines can be mineralized under aerobic (oxygen-rich) conditions.[15][16]
The effectiveness of biodegradation depends on:
-
Microbial Strain: The specific enzymatic capabilities of the microorganisms are crucial.
-
Physicochemical Conditions: pH, temperature, and the presence of co-substrates (like glucose) significantly impact microbial activity and degradation rates.[17]
-
Oxygen Level: Sequential anaerobic and aerobic conditions are often required for complete mineralization.[15]
Quantitative Data for Similar Dyes
This table shows biodegradation results for similar brown dyes, offering insights for studies on this compound.
| Microbial Strain | Target Dye | Optimal pH | Optimal Temp (°C) | Time (h) | Decolorization Efficiency (%) | Reference |
| Pseudomonas aeruginosa | Brown 706 | 7 | 37 | 72 | 73.91 | [17] |
| Mixed Anaerobic/Aerobic | Direct Red 28 | N/A | N/A | N/A | Color effectively removed anaerobically | [15] |
| Mixed Anaerobic/Aerobic | Direct Black 38 | N/A | N/A | N/A | Color effectively removed anaerobically | [16] |
Logical Workflow: Biodegradation Study
Caption: Logical workflow for a two-stage biodegradation study.
Protocol: Bacterial Decolorization of this compound
-
Microorganism and Media:
-
Use a suitable bacterial strain, such as Pseudomonas aeruginosa, known for its dye-degrading capabilities.[17]
-
Prepare a nutrient broth or a mineral salt medium containing a carbon source (e.g., glucose) to support bacterial growth.
-
-
Inoculum Preparation:
-
Grow the bacterial strain in a nutrient-rich medium until it reaches the late exponential phase.
-
Harvest the cells by centrifugation, wash with a sterile saline solution, and resuspend to create a standardized inoculum.
-
-
Decolorization Experiment:
-
Dispense the prepared mineral medium into sterile flasks.
-
Add this compound stock solution to achieve the desired initial concentration (e.g., 20 ppm).[17]
-
Inoculate the flasks with the prepared bacterial culture. A non-inoculated flask should be used as a control.
-
Incubate the flasks under optimal conditions (e.g., 37°C, pH 7) for a specified period (e.g., 72 hours).[17] For anaerobic cleavage of the azo bond, incubation should be static or under nitrogen purging.
-
-
Analysis:
-
At regular intervals, withdraw samples aseptically.
-
Centrifuge the samples to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the dye's λmax to determine the extent of decolorization.
-
-
Degradation Confirmation (Optional):
-
Analyze the samples before and after treatment for Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) to confirm mineralization.
-
Use advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the aromatic amines formed as intermediates.[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Sustainable Solution for the Adsorption of C.I. Direct Black 80, an Azoic Textile Dye with Plant Stems: Zygophyllum gaetulum in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Removal of Acid Red 27 by Adsorption on Four Different Chitosan Morphologies [mdpi.com]
- 7. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jwent.net [jwent.net]
- 11. The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants [mdpi.com]
- 12. Visible light induced photocatalytic degradation of direct red 23 and direct brown 166 by InVO4-TiO2 nanocomposite [journals.iau.ir]
- 13. Solar Light-Irradiated Photocatalytic Degradation of Model Dyes and Industrial Dyes by a Magnetic CoFe2O4–gC3N4 S-Scheme Heterojunction Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of C.I. Direct Brown 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of C.I. Direct Brown 27, a trisazo dye, utilizing three common analytical techniques: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Adsorptive Stripping Voltammetry (AdSV). The protocols are intended to serve as a comprehensive guide for researchers and professionals involved in quality control, formulation development, and safety assessment of products containing this dye.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of colored compounds like this compound. The method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Experimental Protocol
1.1. Instrumentation:
-
A calibrated UV-Visible spectrophotometer capable of scanning in the range of 200-800 nm.
-
Matched quartz or glass cuvettes with a 1 cm path length.
1.2. Reagents and Materials:
-
This compound reference standard.
-
Distilled or deionized water (solvent).
-
Volumetric flasks and pipettes.
1.3. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with distilled water. Ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. For example, pipette 1, 2, 5, 10, and 15 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with distilled water to obtain concentrations of 1, 2, 5, 10, and 15 µg/mL, respectively.
1.4. Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Dissolve or extract the dye from the sample matrix using a suitable and validated procedure.
-
Filter the sample solution to remove any particulate matter.
-
Dilute the filtered solution with distilled water to a concentration that falls within the linear range of the calibration curve.
1.5. Measurement Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound across the visible spectrum (typically 400-700 nm). Based on its brown color, the λmax is expected to be in the blue-green region of the spectrum. For the purpose of this protocol, a hypothetical λmax of 495 nm will be used, as is common for some brown azo dyes. This should be experimentally verified.
-
Set the spectrophotometer to the determined λmax.
-
Use distilled water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the prepared sample solution.
1.6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
-
Calculate the final concentration in the original sample, taking into account any dilution factors.
Quantitative Data Summary (Illustrative)
| Parameter | UV-Visible Spectrophotometry |
| Wavelength (λmax) | ~495 nm (To be determined) |
| Linearity Range | 1 - 15 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The data presented in this table is illustrative and should be confirmed through experimental validation.
Experimental Workflow```dot
Caption: Workflow for HPLC Quantification.
Adsorptive Stripping Voltammetry (AdSV)
AdSV is a highly sensitive electrochemical technique suitable for the trace analysis of organic molecules that can be adsorbed onto an electrode surface. Azo dyes, including this compound, are electroactive and can be determined using this method.
Experimental Protocol
3.1. Instrumentation:
-
Voltammetric analyzer with a three-electrode system:
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a mercury film electrode.
-
Reference Electrode: Ag/AgCl electrode.
-
Auxiliary Electrode: Platinum wire.
-
-
Stirring device.
3.2. Reagents and Materials:
-
This compound reference standard.
-
Supporting Electrolyte: Britton-Robinson buffer or another suitable buffer (e.g., acetate buffer). The optimal pH needs to be determined experimentally but a starting point of pH 4-7 is recommended for many azo dyes.
-
High purity water.
3.3. Measurement Procedure (Suggested Starting Point):
-
Preparation: Prepare standard and sample solutions in the chosen supporting electrolyte.
-
Purging: Deoxygenate the solution in the electrochemical cell by purging with high-purity nitrogen gas for 5-10 minutes.
-
Accumulation (Preconcentration):
-
Apply a suitable accumulation potential (e.g., -0.2 V vs. Ag/AgCl) to the working electrode for a defined period (e.g., 60 seconds) while stirring the solution. This step allows the dye to adsorb onto the electrode surface.
-
-
Equilibration: Stop stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).
-
Stripping: Scan the potential in the negative direction (e.g., from -0.2 V to -1.2 V) using a differential pulse waveform. The reduction of the azo groups in the adsorbed dye will produce a current peak.
-
Quantification: The height of the stripping peak is proportional to the concentration of the dye in the solution.
Note: The optimal pH, accumulation potential, and accumulation time must be determined experimentally to achieve the best sensitivity and selectivity for this compound.
3.4. Data Analysis:
-
Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.
-
Use the standard addition method for complex matrices to overcome matrix effects.
Quantitative Data Summary (Illustrative)
| Parameter | Adsorptive Stripping Voltammetry (AdSV) |
| Supporting Electrolyte | Britton-Robinson Buffer (pH to be optimized) |
| Accumulation Potential | -0.2 V (To be optimized) |
| Accumulation Time | 60 s (To be optimized) |
| Linearity Range | 10 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: The data presented in this table is illustrative and should be confirmed through experimental validation.
Experimental Workflow
Caption: Workflow for Adsorptive Stripping Voltammetry.
Application Notes and Protocols for UV-Vis Spectrophotometry Analysis of Direct Brown 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Brown 27 (C.I. 31725) is a trisazo direct dye used in various industrial applications.[1] Accurate and precise quantification of this dye is crucial for quality control, environmental monitoring, and in research settings studying dye degradation or interaction with biological systems. UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of colored compounds like Direct Brown 27 in solution. This document provides a detailed protocol for the determination of Direct Brown 27 concentration using UV-Vis spectrophotometry, including the determination of its wavelength of maximum absorbance (λmax) and the generation of a standard calibration curve.
Principle of the Method
The quantitative analysis of Direct Brown 27 by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance (in mol L⁻¹)
By measuring the absorbance of solutions with known concentrations, a calibration curve can be constructed to determine the concentration of unknown samples. The analysis is most sensitive and accurate when performed at the wavelength of maximum absorbance (λmax), where the dye absorbs the most light.[2][3]
Quantitative Data Summary
The following table outlines the key quantitative parameters that should be determined when performing a UV-Vis spectrophotometric analysis of Direct Brown 27. The values provided are illustrative and should be determined experimentally.
| Parameter | Description | Typical Expected Value |
| λmax | Wavelength of Maximum Absorbance. The wavelength in the UV-Vis spectrum where Direct Brown 27 shows the highest absorbance. | To be determined experimentally (typically in the 400-600 nm range for a brown dye). |
| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration, following the Beer-Lambert Law. | e.g., 1 - 25 µg/mL |
| Correlation Coefficient (R²) | A statistical measure of how close the data are to the fitted regression line of the calibration curve. | > 0.995 |
| Molar Absorptivity (ε) | A measure of how strongly the chemical species absorbs light at a particular wavelength. Calculated from the slope of the calibration curve. Molecular Weight of Direct Brown 27 is 867.75 g/mol .[1] | To be determined experimentally. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected above the background noise. | To be determined experimentally. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | To be determined experimentally. |
Experimental Protocol
Materials and Reagents
-
Direct Brown 27 (C.I. 31725) powder
-
Deionized (DI) water or an appropriate buffer solution
-
Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
-
Volumetric pipettes (various sizes)
-
Beakers
-
Analytical balance
-
Quartz or glass cuvettes (1 cm path length)
Instrumentation
-
A calibrated double-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
Preparation of Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh 10.0 mg of Direct Brown 27 powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of DI water to the flask and sonicate or swirl gently until the dye is completely dissolved. Direct Brown 27 is soluble in water.[1]
-
Once dissolved, bring the volume up to the 100 mL mark with DI water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous. This is the 100 µg/mL Stock Solution .
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a working solution (e.g., 10 µg/mL) by diluting the stock solution. For example, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with DI water.
-
Fill a cuvette with DI water to be used as a blank.
-
Fill a second cuvette with the 10 µg/mL Direct Brown 27 working solution.
-
Set the spectrophotometer to scan a wavelength range, for example, from 350 nm to 700 nm.
-
Autozero the instrument using the blank cuvette.
-
Measure the absorbance spectrum of the Direct Brown 27 working solution.
-
Identify the wavelength that corresponds to the highest absorbance peak. This wavelength is the λmax . All subsequent absorbance measurements should be performed at this wavelength.[2]
Preparation of Calibration Standards
Prepare a series of standard solutions from the 100 µg/mL stock solution via serial dilution. An example set of standards is provided below, prepared in 25 mL volumetric flasks.
| Standard Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) |
| 1 | 0.25 | 25 |
| 2.5 | 0.625 | 25 |
| 5 | 1.25 | 25 |
| 10 | 2.5 | 25 |
| 15 | 3.75 | 25 |
| 20 | 5.0 | 25 |
| 25 | 6.25 | 25 |
Generation of the Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Use DI water as the blank to zero the absorbance.
-
Measure the absorbance of each prepared standard solution, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for the measurement.
-
Record the absorbance for each concentration.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) define the calibration curve. The R² value should be ≥ 0.995 for the curve to be considered linear and acceptable.
Analysis of an Unknown Sample
-
Prepare the unknown sample. If necessary, dilute the sample with DI water to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the prepared unknown sample at the λmax.
-
Calculate the concentration of the unknown sample using the equation from the linear regression of the calibration curve: Concentration (x) = (Absorbance (y) - c) / m
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Visualizations
Caption: Experimental workflow for the analysis of Direct Brown 27.
Caption: Logical relationship of variables in the Beer-Lambert Law.
References
Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Separation of Direct Brown 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Brown 27 is a trisazo dye belonging to the class of direct dyes, which are characterized by their ability to directly bind to cellulosic fibers.[1] Structurally, it is a complex molecule containing multiple azo groups (-N=N-) and sulfonic acid moieties, which impart a high degree of polarity and water solubility.[1] Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique widely used for the separation and identification of components in a mixture.[2][3] In the context of dye analysis, TLC is an invaluable tool for assessing dye purity, identifying components in dye mixtures, and monitoring the progress of reactions involving dyes. This application note provides a detailed protocol for the separation of Direct Brown 27 using TLC on silica gel plates.
Principle of Separation
Thin-layer chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3] For the separation of polar compounds like Direct Brown 27, a polar stationary phase, such as silica gel, is employed. The mobile phase, a solvent or a mixture of solvents, moves up the stationary phase by capillary action. As the mobile phase ascends, the components of the sample mixture are partitioned between the stationary phase and the mobile phase.
Compounds with a higher affinity for the stationary phase will move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Conversely, compounds with a higher affinity for the mobile phase will travel further up the plate, exhibiting a higher Rf value. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation. For highly polar analytes like Direct Brown 27, a relatively polar mobile phase is required to overcome the strong interactions with the silica gel and facilitate migration.
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for the TLC separation of Direct Brown 27.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Direct Brown 27 Standard: Analytical grade.
-
Solvents for Mobile Phase (Analytical Grade):
-
n-Butanol
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Ammonia solution (25%)
-
Ethyl Acetate
-
Pyridine
-
-
Sample Preparation Solvent: Deionized water or a mixture of water and ethanol (e.g., 1:1 v/v).
-
Equipment:
-
Micropipettes or capillary tubes for sample application
-
Developing chamber with a lid
-
Pencil and ruler
-
Drying oven or hairdryer
-
UV lamp (254 nm and 365 nm)
-
Fume hood
-
Preparation of Solutions
-
Direct Brown 27 Standard Solution: Prepare a 1 mg/mL stock solution of Direct Brown 27 in the chosen sample preparation solvent. Further dilutions can be made as needed.
-
Mobile Phase Systems: Based on the polar nature of Direct Brown 27, several mobile phase systems are proposed for initial screening and optimization. Prepare the following mixtures (v/v/v):
TLC Procedure
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil and ruler, gently draw a faint origin line approximately 1 cm from the bottom of the plate. Mark the points for sample application on this line, ensuring they are at least 1 cm apart from each other and the edges of the plate.
-
Sample Application: Using a micropipette or capillary tube, apply a small spot (1-2 µL) of the Direct Brown 27 standard solution to the marked origin. Allow the solvent to evaporate completely.
-
Chromatogram Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper saturated with the mobile phase inside the chamber to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 15-20 minutes.
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.
-
Close the chamber and allow the mobile phase to ascend the plate.
-
-
Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood or with the aid of a hairdryer.
-
Visualization:
-
Visible Light: Direct Brown 27 is a colored compound, so the separated spots should be visible under daylight.
-
UV Light: Observe the plate under a UV lamp at 254 nm and 365 nm. Aromatic compounds often show fluorescence or quenching, which can aid in visualization.[5]
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will reversibly stain organic compounds, appearing as brown spots.
-
-
Rf Value Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The following table should be used to record the experimental results. Due to the lack of published specific Rf values for Direct Brown 27, this table is presented as a template for recording experimental data obtained using the proposed protocol.
| Mobile Phase System (v/v/v) | Solvent Front (cm) | Spot Distance (cm) | Rf Value | Observations (Spot Shape, Color) |
| A: n-Butanol:Acetic Acid:Water (4:1:1) | ||||
| B: n-Butanol:Ethanol:Ammonia (3:1:1) | ||||
| C: Ethyl Acetate:Pyridine:Water (11:5:4) | ||||
| D: Chloroform:Isopropanol:Ammonia (1:3:1) |
This table should be populated with data obtained from the experimental execution of the protocol.
Diagrams
Experimental Workflow
The following diagram illustrates the logical flow of the TLC experiment for the separation of Direct Brown 27.
Caption: Experimental workflow for the TLC separation of Direct Brown 27.
Signaling Pathway of Separation
The following diagram illustrates the conceptual signaling pathway of the separation process on the TLC plate.
Caption: Conceptual pathway of TLC separation for Direct Brown 27.
Conclusion
This application note provides a comprehensive protocol for the thin-layer chromatographic separation of Direct Brown 27. Due to the polar nature of this trisazo dye, polar mobile phases are recommended for effective separation on silica gel plates. The provided experimental workflow and conceptual diagrams serve to guide the researcher through the process. The quantitative data table is designed to be populated with experimental results, allowing for the determination of Rf values under various mobile phase conditions. This methodology is suitable for the qualitative analysis of Direct Brown 27 in various research and development settings.
References
Application Notes & Protocols: C.I. Direct Brown 27 in Forensic Fiber Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the utilization of C.I. Direct Brown 27, a substantive azo dye, in the forensic examination of textile fibers. While specific quantitative data for this compound is not extensively available in public-facing forensic literature, the following protocols are based on established methodologies for the use of direct dyes in fiber analysis. Direct dyes are primarily used for cellulosic fibers such as cotton, viscose, and linen, and can also have an affinity for protein fibers like wool and silk.[1] Their application in forensic science is valuable for both comparative analysis and fiber identification through differential staining.
Overview of this compound in Forensic Fiber Analysis
This compound belongs to the direct class of dyes, which are water-soluble anionic dyes that are applied directly to fibers from an aqueous solution. In forensic science, the analysis of dyes on textile fibers can provide crucial associative evidence.[2][3] The primary applications of a direct dye like this compound in a forensic context include:
-
Differential Staining: To differentiate between various types of fibers based on their dye uptake characteristics.[4][5] This is a rapid and cost-effective method for preliminary fiber identification.
-
Comparative Analysis: As part of a multi-technique approach to compare a questioned fiber with a known fiber sample. This often involves extracting the dye for further analysis.[6][7]
Logical Workflow for Fiber Analysis
The following diagram illustrates the general workflow for the forensic examination of fibers, indicating where the analysis of a dye like this compound would be integrated.
Caption: General workflow for the forensic analysis of textile fibers.
Experimental Protocols
Protocol 1: Differential Staining of Fibers
This protocol outlines a method for using this compound to differentiate between various fiber types based on their dyeing properties.
Objective: To observe the differential uptake of this compound by a range of known fiber types and a questioned fiber.
Materials:
-
This compound
-
Distilled water
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (electrolyte)
-
Acetic acid (optional, for pH adjustment)
-
Beakers
-
Hot plate
-
Microscope slides and coverslips
-
Light microscope
-
Known fiber reference set (e.g., cotton, viscose, nylon, polyester, acrylic, wool, silk)
-
Questioned fiber(s)
Procedure:
-
Dye Bath Preparation: Prepare a 0.1% (w/v) stock solution of this compound in distilled water. For the working dye bath, dilute the stock solution to approximately 0.01% and add an electrolyte such as sodium chloride or sodium sulfate to a concentration of 1% (w/v) to promote dye uptake by cellulosic fibers.
-
Dyeing:
-
Place the known reference fibers and the questioned fiber(s) into a beaker containing the dye bath.
-
Heat the dye bath to a near-boil (approximately 80-90°C) and maintain this temperature for 5-10 minutes.[5]
-
Continuously stir the solution to ensure uniform dyeing.
-
-
Rinsing:
-
Remove the fibers from the dye bath.
-
Rinse the fibers thoroughly with warm, followed by cold, distilled water until the rinse water is clear.
-
-
Mounting and Observation:
-
Mount the dyed fibers on separate microscope slides in a suitable mounting medium (e.g., water or a permanent mounting medium).
-
Examine the fibers under a light microscope and record the color and intensity of the staining for each fiber type.
-
Data Presentation:
The results of the differential staining can be summarized in a table for easy comparison.
| Fiber Type | Expected Staining with this compound | Observed Color | Color Intensity (1-5) |
| Cotton | High affinity | ||
| Viscose | High affinity | ||
| Linen | High affinity | ||
| Wool | Moderate to low affinity | ||
| Silk | Moderate to low affinity | ||
| Nylon | Low to very low affinity | ||
| Polyester | No affinity | ||
| Acrylic | No affinity | ||
| Questioned Fiber | - |
Note: The expected staining is based on the general properties of direct dyes. Actual results should be recorded.
Protocol 2: Dye Extraction for Chromatographic Analysis
This protocol describes a general method for extracting direct dyes from a single fiber for subsequent analysis by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Objective: To extract this compound from a fiber for chemical analysis and comparison.
Materials:
-
Pyridine
-
Distilled water
-
Small vials or micro-centrifuge tubes
-
Water bath or heating block
-
Micropipettes
-
Nitrogen gas supply (for solvent evaporation)
-
Single questioned fiber and known fiber
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) solution of pyridine and water. This is a commonly used solvent for extracting direct dyes.
-
Extraction:
-
Place a single fiber (or a small number of fibers) into a micro-vial.
-
Add a minimal amount of the pyridine/water solvent (e.g., 20-50 µL) to fully immerse the fiber.
-
Seal the vial and heat it in a water bath or heating block at 100°C for approximately 20 minutes.
-
-
Solvent Evaporation:
-
After extraction, carefully remove the fiber from the vial.
-
Evaporate the solvent to concentrate the dye extract. This can be done by gentle heating under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried dye extract in a small, known volume of a suitable solvent for the subsequent chromatographic analysis (e.g., methanol or the mobile phase for HPLC).
-
Workflow for Dye Extraction and Analysis
The following diagram illustrates the steps involved in extracting a dye from a fiber and preparing it for analysis.
Caption: Workflow for the extraction and preparation of fiber dye for analysis.
Data Interpretation and Significance
The utility of this compound in a forensic investigation is realized through the comparison of results from a questioned fiber with those from a known source.
-
Differential Staining: If a questioned fiber and a known fiber exhibit the same color and intensity of staining with Direct Brown 27, it provides an additional point of comparison. Conversely, a clear difference in staining can be used for exclusion.
-
Chromatography: The chromatographic profile (e.g., retention time in HPLC, Rf value in TLC) of the extracted dye from a questioned fiber should match that of the known fiber for an association to be made. The presence of multiple dye components can significantly increase the discriminating power of the analysis.[7]
It is imperative to note that fiber and dye analysis are part of a broader set of examinations. The significance of any findings should be considered in the context of the case, including the location and number of fibers found.[8]
Disclaimer: These protocols are intended as a general guide. Laboratories should perform their own internal validation of procedures and methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ursinus.edu [ursinus.edu]
- 5. makezine.com [makezine.com]
- 6. ojp.gov [ojp.gov]
- 7. Application of dye analysis in forensic fibre and textile examination: Case examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
Application Notes and Protocols for C.I. Direct Brown 27 in Pulp and Paper Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Direct Brown 27 in pulp and paper research. While specific quantitative data for this particular dye is limited in publicly available literature, the following protocols and data are based on established principles of direct dyeing of cellulosic fibers and information on similar direct brown dyes.
Introduction to this compound
This compound is a trisazo direct dye, soluble in water, which can be used for dyeing cellulosic materials like paper pulp.[1] Its properties make it suitable for applications where a brown hue is desired in various paper grades.[2][3] Direct dyes, in general, are valued in the paper industry for their cost-effectiveness and relatively simple application process.[3][4]
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| C.I. Name | Direct Brown 27 | [1] |
| C.I. Number | 31725 | [1] |
| CAS Number | 6360-29-8 | [1] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂ | [1] |
| Molecular Weight | 867.75 g/mol | [1] |
| Appearance | Dark red-light brown powder | [1] |
| Solubility | Soluble in water (brown solution), slightly soluble in ethanol | [1] |
Applications in Pulp and Paper Research
This compound and similar direct dyes are utilized in the coloration of various paper products.[5] The primary application is in the wet-end of the papermaking process, where the dye is added to the pulp slurry.[2] This method ensures uniform color distribution throughout the paper.
Potential Research Applications:
-
Optimization of Dyeing Parameters: Investigating the effect of process variables such as pH, temperature, salt concentration, and pulp consistency on the dyeing efficiency and final paper properties.
-
Color Fastness Studies: Evaluating the lightfastness, bleed resistance, and rub fastness of paper dyed with this compound.[5][6]
-
Pulp Type and Dye Affinity: Studying the interaction and affinity of this compound with different types of pulp (e.g., bleached, unbleached, mechanical, recycled).
-
Effluent Analysis: Quantifying the amount of unfixed dye in the backwater to assess the environmental impact and optimize dye retention.
Experimental Protocols
The following are generalized protocols for the application of this compound in a laboratory setting for pulp and paper research. Researchers should adapt these protocols based on their specific experimental goals and equipment.
Protocol for Wet-End Dyeing of Pulp
This protocol describes the process of dyeing pulp slurry before sheet formation.
Materials and Equipment:
-
Pulp slurry of known consistency
-
This compound dye solution (e.g., 1% w/v in distilled water)
-
Sodium sulfate (Na₂SO₄) or sodium chloride (NaCl) solution (e.g., 10% w/v)
-
Buffer solutions for pH adjustment (e.g., acetate or phosphate buffers)
-
Beakers or flasks
-
Magnetic stirrer and stir bars
-
Water bath or heating plate
-
pH meter
-
Sheet former (e.g., Rapid-Köthen or handsheet mold)
-
Press and dryer for paper sheets
-
Spectrophotometer or colorimeter for color analysis
Procedure:
-
Pulp Preparation: Prepare a pulp slurry of a desired consistency (e.g., 1-3%).
-
Dye Bath Preparation: In a beaker, add a measured volume of the pulp slurry. Begin stirring.
-
pH Adjustment: Adjust the pH of the pulp slurry to the desired level (typically between 6.0 and 8.0 for direct dyes) using appropriate buffer solutions.[7][8][9]
-
Dye Addition: Add the calculated amount of this compound solution to the pulp slurry while continuously stirring. The amount of dye will depend on the target shade.
-
Salt Addition: After a few minutes of dye mixing, add the required volume of electrolyte (salt) solution. Salt helps to improve dye exhaustion by reducing the electrostatic repulsion between the anionic dye and the negatively charged cellulose fibers.[10][11][12]
-
Dyeing Time and Temperature: Maintain the dyeing process for a specific time (e.g., 15-30 minutes) and at a controlled temperature (e.g., 40-60°C). Increasing the temperature can enhance the rate of dyeing and dye migration.[10]
-
Sheet Formation: After the dyeing period, form paper sheets from the dyed pulp slurry using a standard sheet former.
-
Pressing and Drying: Press the wet sheets to remove excess water and then dry them under controlled conditions.
-
Analysis: Analyze the color and other properties of the dried paper sheets.
dot
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. The application of direct dyes on paper industry - Knowledge [dyeindustry.com]
- 3. Direct Dyes Applications in The Field of Paper Industry - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. The Importance of Direct Dyes in the Paper Industry - ALPS [alpschemicals.com]
- 5. Direct Dyes Brown 95 for Paper Dyeing - Direct Brown 95 and Direct Dyes [enochdye.en.made-in-china.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. Factors that affect direct dyeing [buentex.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. irispublishers.com [irispublishers.com]
Application Notes and Protocols: Staining with Direct Brown 27 for Biological Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Brown 27 is a trisazo class direct dye with the molecular formula C₃₉H₂₄N₇Na₃O₉S₂ and a molecular weight of 867.75.[1] While its primary application lies within the textile industry for dyeing materials such as cotton, silk, wool, and paper, its properties as a direct dye suggest potential utility in histological and pathological staining of biological specimens.[2] Direct dyes are characterized by their ability to bind to substrates without the need for a mordant, often through hydrogen bonding. In biological applications, direct dyes like Congo Red and Sirius Red are well-established for the selective staining of amyloid deposits and collagen fibers, respectively, due to the highly ordered structure of these targets.[1][3][4]
Physicochemical Properties and Safety Information
A summary of the known properties and safety considerations for Direct Brown 27 and related compounds is presented below.
| Property | Value/Information | Reference |
| C.I. Name | Direct Brown 27 | [1] |
| C.I. Number | 31725 | [1] |
| CAS Number | 6360-29-8 | [1] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂ | [1] |
| Molecular Weight | 867.75 g/mol | [1] |
| Appearance | Dark red-light brown solid | [1] |
| Solubility | Soluble in water (brown solution), soluble in ethanol (shallow red sauce solution) | [1] |
| Safety | Direct Brown dyes can be benzidine-based, and benzidine is a known carcinogen.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information. | [2] |
Experimental Protocols
The following are generalized protocols for staining paraffin-embedded tissue sections. Optimization of incubation times, dye concentration, and differentiation steps may be necessary for optimal results with different tissue types and fixation methods.
Protocol 1: Staining for Amyloid Deposits (Alkaline Method)
This protocol is adapted from methods used for Congo Red, a direct dye widely used for amyloid staining. The selectivity of direct dyes for amyloid is attributed to the β-pleated sheet structure of amyloid fibrils, which allows for the linear alignment of dye molecules.[1]
Reagents:
-
Direct Brown 27 Staining Solution (1% w/v):
-
Direct Brown 27: 1 g
-
Distilled Water: 100 mL
-
Saturated Lithium Carbonate Solution: Add excess lithium carbonate to distilled water, stir well, and allow to settle. Use the clear supernatant.
-
Preparation: Dissolve 1 g of Direct Brown 27 in 100 mL of saturated lithium carbonate solution. Filter before use.
-
-
Alkaline Alcohol Solution:
-
1% Sodium Hydroxide: 1 mL
-
80% Ethanol: 100 mL
-
-
Mayer's Hematoxylin (for nuclear counterstaining)
-
Scott's Tap Water Substitute (for bluing)
-
Ethanol solutions (100%, 95%, 70%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in running tap water.
-
-
Nuclear Counterstaining (Optional, Recommended before amyloid staining):
-
Stain with Mayer's Hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
Blue in Scott's Tap Water Substitute for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Alkaline Treatment:
-
Place slides in the alkaline alcohol solution for 20 minutes.
-
-
Staining:
-
Rinse slides briefly in distilled water.
-
Stain in the Direct Brown 27 staining solution for 20-30 minutes.
-
-
Differentiation:
-
Differentiate in the alkaline alcohol solution. This step is critical and may require optimization. Check microscopically until the background is clear and amyloid deposits are distinct.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Amyloid Deposits: Brown to reddish-brown
-
Nuclei: Blue (if counterstained)
-
Background: Colorless to pale brown
Protocol 2: Staining for Collagen Fibers (Aqueous Acidic Method)
This protocol is based on methods for Sirius Red, another direct dye used for collagen staining. The elongated dye molecules are thought to bind to the parallel polypeptide chains of collagen.
Reagents:
-
Direct Brown 27 Staining Solution (0.1% w/v in Picric Acid):
-
Direct Brown 27: 0.1 g
-
Saturated Aqueous Picric Acid: 100 mL
-
Preparation: Dissolve 0.1 g of Direct Brown 27 in 100 mL of saturated aqueous picric acid.
-
-
Weigert's Iron Hematoxylin (for nuclear counterstaining)
-
Acidified Water (0.5% Acetic Acid)
-
Ethanol solutions (100%, 95%, 70%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
-
-
Nuclear Counterstaining:
-
Stain with Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Staining:
-
Stain in the Direct Brown 27 in Picric Acid solution for 60 minutes.
-
-
Washing and Dehydration:
-
Wash in two changes of acidified water.
-
Dehydrate directly in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen: Brown to reddish-brown
-
Muscle: Yellowish-brown
-
Nuclei: Black
Workflow Diagram
The following diagram illustrates the general workflow for staining biological specimens with a direct dye like Direct Brown 27.
Caption: General workflow for staining biological specimens.
Logical Relationship of Direct Dye Staining
The following diagram illustrates the proposed mechanism of direct dye binding to ordered biological structures.
Caption: Mechanism of direct dye staining.
References
Application Notes and Protocols: C.I. Direct Brown 27 as a Tracking Dye in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Brown 27 is a trisazo dye traditionally used in the textile industry.[1] Its properties, including its dark brown color and water solubility, suggest its potential utility as a tracking dye in various laboratory experiments, particularly in gel electrophoresis for monitoring the migration of nucleic acids or proteins. Tracking dyes are essential for visualizing the progress of an electrophoretic run and ensuring that the molecules of interest do not migrate off the gel.[2][3] This document provides detailed application notes and protocols for the use of this compound as a tracking dye.
Important Safety Note: this compound belongs to the azo class of dyes. Some azo dyes, particularly those based on benzidine, are known or suspected carcinogens.[4][5] While the specific carcinogenicity of this compound is not definitively established in the searched literature, it is imperative to handle this compound with extreme caution, employing appropriate personal protective equipment (PPE) and laboratory safety procedures.
Physico-chemical Data
A summary of the available quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| C.I. Name | Direct Brown 27 | [1] |
| C.I. Number | 31725 | [1] |
| CAS Number | 6360-29-8 | [1] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂ | [1] |
| Molecular Weight | 867.75 g/mol | [1] |
| Appearance | Dark brown powder | |
| Solubility | Soluble in water | [1] |
Proposed Application: Tracking Dye in Gel Electrophoresis
This compound can be incorporated into loading buffers for both agarose and polyacrylamide gel electrophoresis. Due to its ionic nature, it will migrate in an electric field, allowing for the real-time monitoring of the electrophoresis front. Its dark color provides a clear visual indication of the migration progress.
Principle of Operation
In gel electrophoresis, charged molecules migrate through a gel matrix under the influence of an electric field. Tracking dyes are small, charged molecules that are added to the sample to be loaded onto the gel.[6] These dyes migrate towards the electrode with the opposite charge, and their movement is visible to the naked eye.[2] The migration of the tracking dye provides a visual approximation of the position of the smallest, fastest-migrating molecules in the sample, thereby preventing the sample from running off the gel.
The logical workflow for utilizing a new tracking dye like this compound is depicted in the following diagram:
Caption: Workflow for the characterization and implementation of a novel tracking dye.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of nuclease-free water to prepare a 1% (w/v) stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at 4°C, protected from light.
Preparation of 6X Loading Buffer
Materials:
-
This compound stock solution (1% w/v)
-
Glycerol (sterile)
-
Tris-HCl buffer (1 M, pH 8.0)
-
EDTA (0.5 M, pH 8.0)
-
Nuclease-free water
Protocol:
-
In a sterile microcentrifuge tube, combine the following components:
-
Glycerol: 3.0 mL
-
Tris-HCl (1 M, pH 8.0): 0.6 mL
-
EDTA (0.5 M, pH 8.0): 1.2 mL
-
This compound stock solution (1% w/v): 1.2 mL
-
Nuclease-free water: to a final volume of 10 mL
-
-
Vortex the solution until it is homogenous.
-
Aliquot and store at -20°C.
The preparation of the loading buffer follows a standard procedure, with the key step being the incorporation of the tracking dye.
Caption: A simple workflow for the preparation of a 6X gel loading buffer.
Agarose Gel Electrophoresis
Materials:
-
Agarose
-
1X TAE or TBE buffer
-
DNA ladder and samples
-
6X Loading Buffer with this compound
-
Gel electrophoresis system (casting tray, comb, power supply)
-
Gel imaging system
Protocol:
-
Prepare an agarose gel of the desired percentage (e.g., 1%) in 1X TAE or TBE buffer.
-
Allow the gel to solidify completely.
-
Place the gel in the electrophoresis tank and fill the tank with 1X running buffer to cover the gel.
-
Mix your DNA samples and ladder with the 6X loading buffer in a 5:1 ratio (e.g., 5 µL of sample to 1 µL of loading buffer).
-
Carefully load the mixture into the wells of the agarose gel.
-
Connect the electrophoresis unit to the power supply and run the gel at a constant voltage (e.g., 100 V).
-
Monitor the migration of the this compound dye front.
-
Stop the electrophoresis when the dye front has migrated to the desired position (typically about 75-80% of the gel length).
-
Visualize the DNA bands using a gel imaging system.
Note on Migration Characteristics: The migration of this compound relative to standard DNA or protein markers has not been empirically determined in the available literature. Due to its relatively high molecular weight (867.75 g/mol ), it is expected to migrate slower than commonly used tracking dyes like bromophenol blue (669.96 g/mol ) and Orange G (452.38 g/mol ). Researchers should perform initial experiments with a standard DNA ladder to characterize its migration in their specific gel system. This will allow for an estimation of which size fragments the dye front corresponds to.
Safety and Handling
WARNING: Azo dyes can be hazardous. Handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid dye and its solutions.
-
Engineering Controls: Handle the powdered dye in a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of all waste containing the dye according to your institution's hazardous waste disposal procedures. Do not discard in the regular trash or down the drain.
The decision-making process for handling a potentially hazardous chemical is outlined below:
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. science.smith.edu [science.smith.edu]
- 4. Buy this compound (EVT-436123) | 6360-29-8 [evitachem.com]
- 5. Direct Brown 2 | C29H19N5Na2O7S | CID 17067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Steps in Nucleic Acid Gel Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: C.I. Direct Brown 27 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving C.I. Direct Brown 27 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a trisazo direct dye. Its chemical formula is C₃₉H₂₄N₇Na₃O₉S₂ with a molecular weight of 867.75 g/mol . It is known to be soluble in water and ethanol.[1]
Q2: Why am I having trouble dissolving this compound in water?
Several factors can affect the solubility of direct dyes like this compound. These include water hardness, temperature, and pH. Direct dyes can precipitate in hard water due to the presence of calcium and magnesium ions.[2][3] The temperature of the water also plays a crucial role, with solubility generally increasing with temperature.[2][4] Additionally, the pH of the solution can impact the dye's stability and solubility.
Q3: What is the expected solubility of this compound in water?
Table 1: Estimated Solubility of a Typical Direct Dye in Deionized Water at Different Temperatures
| Temperature (°C) | Estimated Solubility (g/L) |
| 25 | 10 - 20 |
| 50 | 30 - 50 |
| 80 | 80 - 100 |
Note: This data is illustrative for a typical direct dye and may not represent the exact solubility of this compound.
Q4: Can I use organic solvents to dissolve this compound?
This compound is soluble in ethanol.[1] The use of co-solvents, which are substances added in small amounts to a primary solvent to increase the solubility of a compound, can be an effective strategy.[5] For laboratory-scale experiments, a mixture of water and a water-miscible organic solvent like ethanol or isopropanol could be tested.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: The dye is not dissolving completely, and particles are visible.
-
Cause: The water may be too cold, or it may be hard water.
-
Solution:
-
Increase Temperature: Heat the distilled or deionized water to 60-80°C before adding the dye.[2][6] Direct dyes generally have better solubility at higher temperatures.[2][4]
-
Use Soft Water: Always use distilled or deionized water to avoid precipitation caused by calcium and magnesium ions present in hard water.[2][3]
-
Pasting Method: First, create a paste of the dye powder with a small amount of lukewarm water before adding the bulk of the hot water. This helps to wet the dye particles and prevent clumping.[1][7]
-
Issue 2: The dye solution is cloudy or hazy.
-
Cause: This can be due to the use of hard water or an inappropriate pH.
-
Solution:
-
Water Softener: If you must use tap water, the addition of a water softener like sodium hexametaphosphate can help.[2]
-
pH Adjustment: For many direct dyes, a slightly alkaline pH can improve solubility and stability.[2] Adding a small amount of soda ash (sodium carbonate) to the water before adding the dye can raise the pH and aid in dissolution.[2][3] A typical concentration to start with is 10-20 grams per liter of water.[8][9]
-
Issue 3: The color of the solution appears inconsistent or changes over time.
-
Cause: The dye may be degrading, or there could be interactions with contaminants in the water.
-
Solution:
-
Fresh Solutions: Prepare dye solutions fresh for each experiment. The stability of the dye in solution can decrease over time.[7]
-
High-Purity Water: Ensure you are using high-purity distilled or deionized water to minimize potential chemical interactions.
-
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in Water
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Measure the required volume of distilled or deionized water.
-
-
Procedure:
-
Heat the water to 60-80°C.
-
In a separate beaker, create a smooth paste of the dye powder with a small amount of the warm water.
-
Gradually add the remaining hot water to the paste while stirring continuously until the dye is fully dissolved.
-
Allow the solution to cool to the desired experimental temperature before use.
-
Protocol 2: Enhanced Solubility Method using Soda Ash
-
Preparation:
-
Procedure:
-
Heat the water to 60-80°C.
-
Dissolve the soda ash completely in the hot water.
-
Create a paste of the dye powder with a small amount of the hot soda ash solution.
-
Gradually add the rest of the hot soda ash solution to the paste with constant stirring until the dye is fully dissolved.
-
Cool the solution to the desired temperature for your experiment.
-
Protocol 3: Enhanced Solubility Method using Urea as a Hydrotrope
Urea acts as a hydrotrope, a substance that enhances the solubility of hydrophobic compounds in aqueous solutions.[10][11]
-
Preparation:
-
Weigh the desired amount of this compound powder and urea. A common starting point is to prepare a "urea water" solution by dissolving 1/4 cup of urea in a pint of warm water.[12]
-
Measure the required volume of distilled or deionized water.
-
-
Procedure:
-
Prepare the urea water solution by dissolving the urea in warm water.
-
Use the urea water to create a paste with the this compound powder.
-
Gradually add the remaining water (which can also be urea water for higher concentrations) to the paste while stirring until the dye is completely dissolved.
-
Visual Troubleshooting and Workflow
Diagram 1: Troubleshooting Workflow for Dissolving this compound
A troubleshooting workflow for addressing common issues when dissolving this compound.
Diagram 2: Key Factors Influencing the Solubility of this compound
Key factors that positively influence the solubility of this compound in aqueous solutions.
References
- 1. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
- 2. What is Principles and methods for using direct dyes? - FAQ - Emperor Chem [emperordye.com]
- 3. Dyeing principles and methods of direct dyes? - Knowledge [colorfuldyes.com]
- 4. chinadyeingmachines.com [chinadyeingmachines.com]
- 5. knowingfabric.com [knowingfabric.com]
- 6. Dissolving Methods of Seven Commonly Used Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. Tie-dye Troubleshooting [dharmatrading.com]
- 8. Soda Ash in Tie-Dye: The Ultimate Guide to Activation Methods & Best Practices | Chandye [chandye.com]
- 9. Effect of Varying Concentration of Soda Ash on Fastness Properties of Reactive Dyed Cotton Fabric [article.sapub.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. jetir.org [jetir.org]
- 12. Free Tie Dye Instructions [earthguild.com]
Technical Support Center: Optimizing Direct Brown 27 Staining
Welcome to the technical support center for optimizing pH conditions for Direct Brown 27 staining. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for achieving optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for Direct Brown 27 staining?
A1: For Direct Brown 27, the optimal pH can be substrate-dependent. While some direct dyes perform well in slightly alkaline conditions to enhance staining, the benzidine base of Direct Brown 27 suggests that acidic conditions could also be effective. Therefore, we recommend starting with a neutral pH (around 7.0) and then optimizing in both acidic and alkaline directions (e.g., pH 5.0, 6.0, 8.0, and 9.0) to determine the ideal condition for your specific application.
Q2: My Direct Brown 27 staining is weak. How can I improve the intensity?
A2: Weak staining can be due to several factors, with pH being a critical one. If your staining is weak at a neutral pH, we recommend testing a range of pH values. Low pH conditions (e.g., pH 3.2) have been shown to favor the binding of benzidine-based compounds to substrates.[1] Conversely, for some direct dyes, a slightly alkaline environment can improve staining. Additionally, ensure your staining time and dye concentration are adequate. You may also consider adding a small amount of salt (e.g., sodium chloride), as this can enhance dye uptake in some protocols.
Q3: I'm observing uneven staining with Direct Brown 27. What could be the cause?
A3: Uneven staining can be a result of improper pH control, leading to inconsistent dye binding. It can also be caused by dye aggregation. To troubleshoot this, ensure your staining solution is well-mixed and that the pH is stable throughout the staining process. If you suspect dye aggregation, you can try preparing a fresh staining solution and ensuring the dye is fully dissolved before use.
Q4: Is Direct Brown 27 stable across a wide pH range?
A4: Direct Brown 27 is generally stable across a range of pH levels, but its effectiveness is highest under neutral to slightly acidic conditions.[2] Extreme pH values may affect the stability and solubility of the dye, potentially leading to precipitation or reduced staining efficiency.
Q5: Are there any safety concerns I should be aware of when working with Direct Brown 27?
A5: Yes, Direct Brown 27 is a benzidine-based dye. Benzidine and its metabolites are known carcinogens.[2][3] It is crucial to handle this dye with extreme caution. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Dispose of all waste containing Direct Brown 27 according to your institution's hazardous waste disposal guidelines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Suboptimal pH of the staining solution. | Test a range of pH values from acidic to alkaline (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) to find the optimal pH for your specific tissue or substrate. |
| Insufficient staining time or dye concentration. | Increase the incubation time with the Direct Brown 27 solution. If that doesn't improve the staining, try a higher concentration of the dye. | |
| Poor dye solubility. | Ensure the dye is completely dissolved in the solvent before use. Gentle heating and stirring can aid dissolution. | |
| Uneven Staining | Inconsistent pH across the sample. | Ensure the sample is fully immersed in the staining solution and that the pH of the buffer is uniform. |
| Dye precipitation. | Prepare a fresh staining solution. Consider filtering the solution before use if you observe any particulates. | |
| High Background Staining | pH is too far from the optimal range, causing non-specific binding. | Adjust the pH of your staining and washing solutions. A pH that is too low can sometimes lead to generalized staining of all structures.[4] |
| Inadequate washing. | Increase the number and/or duration of the washing steps after staining to remove excess, unbound dye. | |
| Color Shift or Unexpected Color | pH of the mounting medium. | Ensure the pH of your mounting medium is compatible with the stain and will not alter the final color. |
| Presence of metal ions. | Contamination with copper or iron ions can cause a slight discoloration of the dye.[5][6] Use high-purity water and clean glassware to prepare your solutions. |
Experimental Protocols
Protocol for Optimizing pH in Direct Brown 27 Staining of Paraffin-Embedded Tissue Sections
This protocol provides a framework for determining the optimal pH for Direct Brown 27 staining for your specific application.
Materials:
-
Direct Brown 27 dye powder
-
Distilled or deionized water
-
Buffers for a range of pH values (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, borate buffer for pH 8.0-9.0)
-
Deparaffinized and rehydrated tissue sections on slides
-
Staining jars
-
Ethanol series (100%, 95%, 70%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
-
pH meter
Procedure:
-
Preparation of Staining Solutions:
-
Prepare a stock solution of Direct Brown 27 (e.g., 1% w/v) in distilled water. Gentle heating may be required to fully dissolve the dye.
-
For each pH to be tested, dilute the stock solution in the corresponding buffer to the desired final concentration (e.g., 0.1%). For example, to test pH 5.0, dilute the stock solution in citrate buffer at pH 5.0. Prepare separate staining solutions for each pH value you intend to test.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) to remove paraffin.
-
Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into distilled water.
-
-
Staining:
-
Place the rehydrated slides into the different pH-adjusted Direct Brown 27 staining solutions.
-
Incubate for a predetermined amount of time (e.g., 30-60 minutes). The optimal time may also need to be determined empirically.
-
-
Washing:
-
Briefly rinse the slides in a buffer of the same pH as the staining solution to remove excess dye.
-
Wash the slides in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by passing them through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in xylene (or substitute).
-
Mount the coverslips using a suitable mounting medium.
-
-
Evaluation:
-
Examine the slides under a microscope and compare the staining intensity and specificity at each pH.
-
Visualizations
Caption: Workflow for optimizing pH in Direct Brown 27 staining.
Caption: Logical relationship between pH and potential staining outcomes.
References
- 1. Influence of pH on sediment-associated sorption reactions of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osha.gov [osha.gov]
- 4. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Direct Brown 95|CAS No: 6252-62-6 - Direct dye [chinainterdyes.com]
Troubleshooting inconsistent staining with C.I. Direct Brown 27
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent staining with C.I. Direct Brown 27.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a trisazo class direct dye.[1] Its molecular formula is C₃₉H₂₄N₇Na₃O₉S₂.[1] It is soluble in water, presenting as a brown solution.[1] While traditionally used in the textile industry for dyeing cellulose fibers, its application in biological staining requires careful optimization.[2]
Q2: What are the common causes of inconsistent staining in histology?
Inconsistent staining in histopathology can arise from various factors throughout the workflow, from specimen receipt to the final stained slide.[3] Key areas for quality control include patient identification, fixation, processing, embedding, microtomy, and the staining procedure itself.[4] Issues such as poor fixation, inadequate deparaffinization, suboptimal section quality, and variability in stain and water quality can all contribute to inconsistent results.[5][6]
Q3: Why is quality control important when using stains like this compound?
Quality control is crucial in histopathology to ensure the accuracy, reliability, and reproducibility of results.[7] For staining procedures, this involves using positive controls to verify the accuracy of the method, monitoring stain freshness, and standardizing protocols to minimize variability between batches and over time.[3][7] Robust quality control helps in error detection and correction, leading to trustworthy and clinically meaningful interpretations.[7]
Troubleshooting Guide for Inconsistent Staining
This guide addresses specific issues you may encounter when using this compound in your experiments.
Problem 1: Weak or No Staining
Possible Causes and Solutions:
-
Inadequate Deparaffinization: Residual paraffin wax in the tissue section can prevent the aqueous stain from penetrating the tissue, leading to weak or no staining.[8]
-
Solution: Increase the duration and number of changes in xylene (or a xylene substitute) to ensure complete removal of paraffin.[9]
-
-
Poor Fixation: Improper or incomplete fixation can alter tissue morphology and affect dye binding.
-
Solution: Ensure the tissue is fixed in a timely manner with the appropriate fixative and for the recommended duration.
-
-
Stain Concentration Too Low: The concentration of this compound may be insufficient for optimal staining.
-
Solution: Prepare fresh staining solutions and consider performing a dilution series to determine the optimal concentration.
-
-
Incorrect pH of Staining Solution: The pH of the staining solution can significantly influence the binding of direct dyes to tissue components.[10]
-
Solution: Measure and adjust the pH of your this compound solution according to your optimized protocol.
-
Problem 2: Uneven or Patchy Staining
Possible Causes and Solutions:
-
Incomplete Deparaffinization: As with weak staining, residual wax can lead to uneven dye penetration.[6]
-
Solution: Ensure thorough deparaffinization with fresh xylene or a suitable substitute.
-
-
Poor Section Quality: Variations in section thickness due to microtomy issues can result in uneven staining.[6][9]
-
Solution: Ensure the microtome blade is sharp and properly aligned. Aim for consistent section thickness.
-
-
Inadequate Rinsing: Carryover of reagents from previous steps can interfere with the staining process.
-
Solution: Ensure thorough but gentle rinsing between each step of the staining protocol.
-
-
Air Bubbles: Air bubbles trapped on the slide can prevent the stain from reaching the tissue.
-
Solution: Carefully apply the staining solution to avoid trapping air bubbles. If bubbles are present, gently remove them with a fine needle or by briefly agitating the slide.
-
Problem 3: High Background Staining
Possible Causes and Solutions:
-
Stain Concentration Too High: An excessively high concentration of the dye can lead to non-specific binding and high background.
-
Solution: Optimize the stain concentration by testing a range of dilutions.
-
-
Staining Time Too Long: Prolonged incubation in the staining solution can increase background staining.
-
Solution: Reduce the staining time. A time-course experiment can help determine the optimal duration.
-
-
Inadequate Differentiation: If a differentiation step is used, it may not be sufficient to remove excess, non-specifically bound dye.
-
Solution: Optimize the differentiation step by adjusting the duration and/or the concentration of the differentiating agent.
-
-
Issues with Tissue Processing: Some processing reagents or methods may increase the non-specific affinity of the tissue for the dye.
-
Solution: Review your tissue processing protocol. Ensure thorough dehydration and clearing.
-
Experimental Protocols
Protocol: Staining Paraffin-Embedded Sections with this compound
This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures is recommended for specific tissue types and applications.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes, 3 minutes each.
-
Transfer to 95% Ethanol: 2 minutes.
-
Transfer to 70% Ethanol: 2 minutes.
-
Rinse in distilled water: 5 minutes.
-
-
Staining:
-
Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Dilute the stock solution to the desired working concentration (e.g., 0.1% - 0.5%).
-
Immerse slides in the this compound working solution for 10-30 minutes. Optimal time may vary.
-
-
Rinsing and Differentiation (Optional):
-
Rinse slides briefly in distilled water to remove excess stain.
-
If differentiation is required to reduce background, briefly dip the slides in a weak acid or alcohol solution (e.g., 70% ethanol). Monitor microscopically.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols: 70% Ethanol (1 minute), 95% Ethanol (1 minute), 100% Ethanol (2 changes, 2 minutes each).
-
Clear in Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
The following table provides a starting point for optimizing your this compound staining protocol.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) | Start with a lower concentration to avoid overstaining. |
| Staining Time | 5 - 45 minutes | Optimal time is dependent on tissue type and desired intensity. |
| Staining Temperature | Room Temperature (20-25°C) | Increased temperature may enhance staining but can also increase background. |
| pH of Staining Solution | 6.0 - 8.0 | The pH can influence dye-tissue interactions.[10] |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound staining.
Caption: Key factors influencing direct dye binding to tissue sections.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy this compound (EVT-436123) | 6360-29-8 [evitachem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quality and safety aspects in histopathology laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guidance for Hematoxylin and Eosin Stain - MediaLab [medialabinc.net]
- 6. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 7. secondmedic.com [secondmedic.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. documents.cap.org [documents.cap.org]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Photodegradation of C.I. Direct Brown 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photodegradation of C.I. Direct Brown 27.
Troubleshooting Guides
This section addresses common issues encountered during photodegradation experiments involving this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| No or very slow degradation observed | - Inactive photocatalyst- Incorrect light source wavelength or intensity- Inappropriate pH of the solution- Low concentration of reactive oxygen species (ROS) | - Photocatalyst Activity: Ensure the photocatalyst (e.g., TiO₂, ZnO) is from a reliable source and has been stored correctly. Consider testing its activity with a standard dye solution known to degrade easily.- Light Source: Verify that the lamp's emission spectrum overlaps with the absorption spectrum of the photocatalyst. Measure the light intensity at the sample position to ensure it is sufficient.[1] For UV-activated catalysts, a UV-A or UV-C lamp is typically required.[1]- pH Adjustment: The pH of the solution can significantly influence the surface charge of the photocatalyst and the dye molecule, affecting adsorption and degradation efficiency.[2][3][4] Experiment with adjusting the pH to acidic or basic conditions to find the optimal range for this compound degradation. For some azo dyes, acidic conditions are favorable for photocatalysis with TiO₂.[5]- Enhance ROS Production: Ensure adequate oxygen supply by bubbling air or oxygen through the solution, as oxygen is a primary electron acceptor for generating reactive oxygen species. |
| Inconsistent or irreproducible results | - Fluctuations in light intensity- Temperature variations- Inconsistent sample preparation- Catalyst agglomeration | - Stabilize Light Source: Allow the lamp to warm up and stabilize before starting the experiment. Use a power stabilizer if necessary.- Control Temperature: Use a constant temperature bath or a cooling system to maintain a consistent temperature throughout the experiment, as temperature can affect reaction kinetics.[2]- Standardize Procedures: Follow a strict protocol for preparing dye solutions, catalyst suspensions, and sample dilutions to minimize variability.- Disperse Catalyst: Use ultrasonication to disperse the photocatalyst particles in the solution before each experiment to prevent agglomeration and ensure a consistent surface area is exposed to light. |
| Difficulty in identifying degradation products | - Low concentration of intermediates- Co-elution of products in chromatography- Unsuitable analytical method | - Concentrate Sample: Use solid-phase extraction (SPE) to concentrate the degradation products before analysis.- Optimize Chromatography: Adjust the mobile phase composition, gradient, and column type in HPLC to improve the separation of intermediates.[6] Consider using HPLC-MS/MS for better identification and structural elucidation of the products.[7]- Derivatization for GC-MS: For volatile or semi-volatile degradation products, derivatization may be necessary to improve their thermal stability and chromatographic behavior for GC-MS analysis. |
| Color of the solution changes, but TOC (Total Organic Carbon) remains high | - Formation of colorless organic intermediates- Incomplete mineralization | - Monitor with HPLC/GC-MS: Use chromatographic techniques to identify and quantify the intermediate products. The disappearance of the parent dye peak in UV-Vis spectra only indicates decolorization, not complete mineralization.[8]- Prolong Experiment: Extend the irradiation time to allow for the complete breakdown of intermediates into CO₂, water, and inorganic ions.- Combine with other AOPs: Consider combining photocatalysis with other advanced oxidation processes (AOPs), such as ozonation or Fenton processes, to enhance mineralization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photodegradation of azo dyes like this compound?
A1: The photodegradation of azo dyes, which are characterized by one or more nitrogen-nitrogen double bonds (-N=N-), typically proceeds via two main pathways:
-
Photoreduction: The azo bond is cleaved reductively, leading to the formation of aromatic amines. This is often the initial step in anaerobic degradation.
-
Photooxidation: Highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), generated by a photocatalyst under irradiation, attack the dye molecule. This can lead to the cleavage of the azo bond and the progressive oxidation of the aromatic rings, eventually resulting in mineralization (conversion to CO₂, H₂O, and inorganic ions).[10]
Q2: Which photocatalysts are most effective for the degradation of this compound?
A2: While specific studies on this compound are limited, titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used and effective photocatalysts for the degradation of various azo dyes.[4][11] The efficiency of these catalysts can be influenced by their crystalline structure, particle size, and surface area. For instance, a study on the similarly named Direct Brown RN dye showed effective degradation using ZnO nanoparticles under sunlight.[12][13]
Q3: How does pH affect the photodegradation of this compound?
A3: The pH of the solution is a critical parameter in the photocatalytic degradation of azo dyes. It influences the surface charge of the photocatalyst and the ionization state of the dye molecule. For example, the surface of TiO₂ is positively charged in acidic conditions and negatively charged in alkaline conditions. Since this compound is an anionic dye (due to sulfonic acid groups), a lower pH can promote its adsorption onto the positively charged TiO₂ surface, potentially increasing the degradation rate.[5] However, the optimal pH can vary depending on the specific dye and catalyst, so it is recommended to perform experiments at different pH values to determine the ideal conditions.[2][3][4][14]
Q4: What are the expected degradation products of this compound?
A4: As this compound is a trisazo dye, its degradation is expected to proceed through the cleavage of the three azo linkages, leading to the formation of various aromatic amines and phenolic compounds as primary intermediates. Further oxidation of these intermediates would result in smaller organic acids and eventually complete mineralization to carbon dioxide, water, nitrate, and sulfate ions. Identifying these intermediates typically requires advanced analytical techniques like HPLC-MS or GC-MS.
Q5: What methods can be used to prevent or minimize the photodegradation of this compound in solution?
A5: To prevent the photodegradation of this compound in solution, particularly during storage or use in light-sensitive applications, several strategies can be employed:
-
UV Absorbers: Incorporating UV absorbers into the solution can filter out the harmful UV radiation that initiates the degradation process.
-
Antioxidants/Quenchers: Adding antioxidants or radical scavengers can inhibit the oxidative degradation pathways by neutralizing the highly reactive species responsible for the breakdown of the dye molecule.
-
Light-blocking Storage: Storing the dye solution in amber-colored or opaque containers will prevent exposure to light.
-
Complexation: For some azo dyes, complexing them with metal ions can enhance their stability.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the photocatalytic degradation of direct azo dyes, which can serve as a reference for experiments with this compound.
Table 1: Effect of Catalyst Loading on Degradation Efficiency of Direct Brown RN
| Catalyst (ZnO) Loading (g/L) | Decolorization Efficiency (%) |
| 0.1 | 65 |
| 0.3 | 80 |
| 0.5 | 95 |
| 0.7 | 90 |
| 1.0 | 85 |
Data adapted from a study on Direct Brown RN dye, which may have a different structure than this compound.
Table 2: Effect of Initial Dye Concentration on Degradation Rate of Direct Brown RN
| Initial Dye Concentration (mol/L) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 1 x 10⁻⁵ | 0.075 | 9.24 |
| 2 x 10⁻⁵ | 0.063 | 11.00 |
| 3 x 10⁻⁵ | 0.051 | 13.59 |
Data adapted from a study on Direct Brown RN dye.
Experimental Protocols
UV-Vis Spectrophotometry for Monitoring Dye Concentration
Objective: To determine the concentration of this compound in a solution over time during a photodegradation experiment.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound stock solution of known concentration
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations (e.g., 1, 5, 10, 15, 20 mg/L) by diluting the stock solution.[2]
-
Determine λmax: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[5]
-
Generate Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use deionized water (or the reaction buffer) as a blank to zero the instrument.[2]
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration. This is the calibration curve. Determine the equation of the line (y = mx + c) and the R² value.[2]
-
-
Measure Sample Absorbance:
-
At regular time intervals during the photodegradation experiment, withdraw an aliquot of the reaction mixture.
-
If a photocatalyst is used, centrifuge or filter the aliquot to remove the catalyst particles.[6]
-
Measure the absorbance of the clear supernatant at λmax.
-
-
Calculate Concentration: Use the calibration curve equation to calculate the concentration of the dye in the sample at each time point.
HPLC Method for Separation of this compound and its Degradation Products
Objective: To separate and quantify this compound and its degradation products.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., phosphate buffer)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at a specific time point.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[6]
-
-
Chromatographic Conditions (Isocratic Method):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the λmax of this compound and also at other wavelengths to detect intermediates that may have different absorption maxima.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram. The peak corresponding to this compound should decrease in area over time, while new peaks corresponding to degradation products may appear.
-
The retention time and peak area can be used for qualitative and quantitative analysis, respectively.
-
GC-MS Sample Preparation for Analysis of Volatile Degradation Products
Objective: To identify volatile and semi-volatile organic compounds formed during the photodegradation of this compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Solid-Phase Microextraction (SPME) fibers or liquid-liquid extraction solvents (e.g., dichloromethane, hexane)
-
GC vials with inserts
-
Anhydrous sodium sulfate
Procedure:
-
Sample Extraction (Liquid-Liquid Extraction):
-
Take a larger volume of the reaction mixture (e.g., 50-100 mL).
-
Adjust the pH if necessary to ensure the analytes are in a non-ionized form.
-
Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane) multiple times in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
-
Sample Preparation for Injection:
-
Transfer the concentrated extract into a GC vial.
-
The sample is now ready for injection into the GC-MS.
-
-
GC-MS Analysis:
-
Injector Temperature: Typically 250-280 °C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to separate compounds with a wide range of boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-550.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library database (e.g., NIST).
Visualizations
Caption: Generalized photocatalytic degradation pathway of an azo dye.
Caption: Experimental workflow for studying photodegradation.
Caption: Troubleshooting logic for slow or no degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Article | KnE Open [kneopen.com]
- 9. In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts [mdpi.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Image dyes and stability | Photrio.com Photography Forums [photrio.com]
Technical Support Center: Removal of Direct Brown 27 from Laboratory Effluent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of Direct Brown 27 from laboratory effluent.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of removing Direct Brown 27.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Removal Efficiency with Adsorption | Inappropriate Adsorbent Dose: The amount of adsorbent may be insufficient to handle the concentration of the dye.[1] | Increase the adsorbent dosage incrementally in subsequent experiments to find the optimal concentration.[1] |
| Suboptimal pH: The surface charge of the adsorbent and the ionization of the dye molecule are pH-dependent, affecting adsorption capacity.[2] | Adjust the pH of the effluent. For many direct dyes, a lower pH (e.g., pH 3) has been shown to be more effective for adsorption onto activated carbon.[3] | |
| Insufficient Contact Time: The adsorbent and dye may not have been in contact long enough for equilibrium to be reached.[2] | Increase the contact time. Monitor the removal at different time intervals to determine the equilibrium time.[4] | |
| Adsorbent Inactivation: The surface of the adsorbent may be fouled or its pores blocked. | Ensure the adsorbent is properly activated and stored. Consider regeneration of the adsorbent if it has been used previously. | |
| Incomplete Degradation with Advanced Oxidation Processes (AOPs) | Incorrect Oxidant Concentration: The concentration of the oxidant (e.g., H₂O₂) may be too low for complete degradation or too high, leading to scavenging effects.[5] | Optimize the oxidant concentration. Perform preliminary experiments with a range of concentrations to identify the most effective dose. |
| Suboptimal pH: The generation of hydroxyl radicals, the primary oxidizing species in many AOPs, is highly pH-dependent.[6] | Adjust the pH of the solution. For Fenton and photo-Fenton processes, an acidic pH (around 3-4) is generally optimal. | |
| Presence of Scavengers: Other substances in the effluent (e.g., carbonate and bicarbonate ions) can consume hydroxyl radicals, reducing the efficiency of dye degradation.[6] | Pre-treat the effluent to remove interfering ions if possible. Alternatively, increase the oxidant dosage to compensate for the scavengers. | |
| Low Decolorization Rate in Biodegradation | Non-optimal Environmental Conditions: The microorganisms may not be functioning efficiently due to suboptimal temperature, pH, or nutrient levels.[7][8] | Optimize the environmental conditions for the specific microbial culture being used. This includes adjusting the pH, temperature, and supplementing with necessary nutrients like a carbon source (e.g., glucose).[9] |
| Inhibition by Dye Concentration: High concentrations of Direct Brown 27 can be toxic to the microorganisms, inhibiting their metabolic activity.[7] | Start with a lower initial dye concentration and gradually acclimate the microbial culture to higher concentrations. | |
| Lack of Necessary Enzymes: The microbial consortium may lack the specific enzymes (e.g., azoreductase, laccase) required for the initial breakdown of the azo bond.[8] | Use a microbial consortium known to produce the necessary enzymes for azo dye degradation. Consider bio-augmentation by introducing specific strains.[10] | |
| Foaming During Treatment | Presence of Surfactants: The lab effluent may contain surfactants or other foaming agents. | Use an anti-foaming agent. If possible, identify and remove the source of the foaming agent before treatment. |
| Difficulty Separating Adsorbent After Treatment | Small Particle Size of Adsorbent: Fine adsorbent particles can remain suspended in the effluent. | Use an adsorbent with a larger particle size or consider using magnetic adsorbents that can be easily separated with a magnet.[2] Post-treatment filtration or centrifugation can also be employed. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for removing Direct Brown 27 from lab effluent?
The most common and effective methods for the removal of azo dyes like Direct Brown 27 from wastewater include:
-
Adsorption: This is a widely used technique due to its simplicity and efficiency.[11] Activated carbon is a common adsorbent, but other low-cost materials are also effective.[1][12]
-
Advanced Oxidation Processes (AOPs): AOPs, such as Fenton, photo-Fenton, and ozonation, utilize highly reactive hydroxyl radicals to break down the complex dye molecules into simpler, less harmful compounds.[13][14]
-
Biodegradation: This method uses microorganisms to break down the dye molecules.[10] It is considered an environmentally friendly and cost-effective approach.[15]
2. How do I choose the best removal method for my specific needs?
The choice of method depends on several factors:
-
Concentration of the dye: For high concentrations, adsorption or a combined treatment approach might be more suitable.
-
Volume of effluent: For large volumes, cost-effective methods like biodegradation or adsorption with low-cost materials are preferable.
-
Presence of other chemicals: The composition of the effluent can impact the efficiency of certain methods. For example, the presence of radical scavengers can inhibit AOPs.[6]
-
Required level of removal: Some applications may require complete mineralization of the dye, making AOPs a better choice.
-
Available equipment and resources: The complexity and cost of the setup for each method should be considered.
3. What is the expected removal efficiency for these methods?
Removal efficiencies can vary significantly based on the experimental conditions. However, here are some reported values for similar azo dyes:
| Method | Adsorbent/Process | Reported Removal Efficiency | Reference |
| Adsorption | Activated Carbon from Sesame Shell | 84.5% for Direct Brown 103 | [3] |
| Adsorption | Luffa cylindrica | >50% for a mixture of azo dyes | [12] |
| Adsorption | Magnetic β-cyclodextrin-epichlorohydrin polymer | ~85% for Direct Red 83:1 | [2] |
| Biodegradation | Pseudomonas sp. LBC1 | 90% for Direct Brown MR | [16] |
| Biodegradation | Bacterial Mixed Cultures | ≥80% for Direct Red 81 | [7] |
| Advanced Oxidation | Photo-Fenton | 97.4% conversion for Levafix Brilliant Red E-6BA | [14] |
| Advanced Oxidation | UV/H₂O₂ | 100% conversion for Levafix Brilliant Red E-6BA | [14] |
4. Are the breakdown products of Direct Brown 27 harmful?
Yes, the breakdown of azo dyes can lead to the formation of aromatic amines, which can be carcinogenic and more toxic than the parent dye molecule.[2][7] Therefore, it is crucial to ensure complete mineralization of the dye or to assess the toxicity of the treated effluent. Some studies have shown that the intermediates generated after biodegradation show no significant toxicity.[8]
5. How can I analyze the concentration of Direct Brown 27 in the effluent?
The concentration of Direct Brown 27 can be determined spectrophotometrically by measuring the absorbance of the solution at its maximum wavelength (λmax).[12] The removal percentage can then be calculated using the initial and final concentrations.
Experimental Protocols
Adsorption using Activated Carbon
This protocol provides a general procedure for a batch adsorption experiment.
dot
Caption: Batch adsorption experimental workflow.
Materials:
-
Direct Brown 27
-
Activated Carbon (commercial or prepared)
-
Distilled water
-
HCl and NaOH for pH adjustment
-
Conical flasks
-
Shaker
-
Centrifuge or filtration setup
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Direct Brown 27 of a known concentration (e.g., 100 mg/L) in distilled water.
-
Determine the optimal adsorbent dose by adding varying amounts of activated carbon (e.g., 0.1 g to 1 g) to a fixed volume of the dye solution (e.g., 100 mL).
-
Adjust the pH of the dye solutions to the desired value using HCl or NaOH.
-
Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time (e.g., 2 hours).
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the λmax of Direct Brown 27.
-
Calculate the removal efficiency using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
Biodegradation using a Bacterial Consortium
This protocol outlines a general procedure for a biodegradation experiment.
dot
Caption: Biodegradation experimental workflow.
Materials:
-
Direct Brown 27
-
Bacterial consortium capable of degrading azo dyes
-
Mineral Salt Medium (MSM)
-
Carbon source (e.g., glucose)
-
Incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Mineral Salt Medium (MSM) and sterilize it.
-
Inoculate the MSM with the bacterial consortium.
-
Incubate the culture in a shaker at the optimal temperature and agitation speed until a sufficient cell density is reached.
-
Add Direct Brown 27 to the culture flasks to a desired initial concentration (e.g., 100 mg/L). A carbon source may also be added.
-
Incubate the flasks under static or shaking conditions at the optimal temperature.
-
Withdraw aliquots at regular time intervals (e.g., every 24 hours).
-
Centrifuge the aliquots to separate the bacterial biomass.
-
Measure the absorbance of the supernatant at the λmax of the dye.
-
Calculate the percentage of decolorization.
Signaling Pathways and Logical Relationships
Mechanism of Azo Dye Biodegradation
The biodegradation of azo dyes like Direct Brown 27 by microorganisms typically involves a two-step process under anaerobic and aerobic conditions.
dot
Caption: General pathway for azo dye biodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of an Azo Dye from Wastewater through the Use of Two Technologies: Magnetic Cyclodextrin Polymers and Pulsed Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Oxidation Processes for Degradation of Water Pollutants—Ambivalent Impact of Carbonate Species: A Review [mdpi.com]
- 7. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iwaponline.com [iwaponline.com]
- 12. mdpi.com [mdpi.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Advanced oxidation processes (AOPs) for the mineralization of azo-dyes from wastewaters: homogeneous vs. heterogeneous photocatalytic processes [air.unimi.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Minimizing aggregation of C.I. Direct Brown 27 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the aggregation of C.I. Direct Brown 27 in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why does it tend to aggregate?
A1: this compound is a trisazo-class direct dye.[1] Its molecular structure contains large aromatic regions which can lead to self-association in solution through forces like hydrophobic interactions, π–π stacking between the aromatic rings, and van der Waals forces.[2] This process, known as aggregation, can lead to precipitation, reduced solubility, and inconsistent experimental results.
Q2: My this compound solution has visible precipitates. What happened and can I salvage it?
A2: The formation of precipitates indicates significant aggregation. This can be caused by high dye concentration, the presence of salts, or suboptimal pH and temperature. Adding strong hydrochloric acid or a thick sodium hydroxide solution can also cause precipitation.[1] To attempt to redissolve the dye, you can try gentle heating, sonication, or the addition of an organic co-solvent like ethanol or an anti-aggregation agent (see Q6). However, it is often best to prepare a fresh solution under optimal conditions.
Q3: How does concentration affect the aggregation of this compound?
A3: The tendency for dye molecules to aggregate increases with concentration.[3] At higher concentrations, the proximity of dye molecules facilitates the intermolecular interactions that lead to the formation of dimers, trimers, and larger aggregates.[2] If you are observing aggregation, a primary troubleshooting step is to work with more dilute solutions.
Q4: What is the optimal pH for keeping this compound in solution?
A4: The pH of the solution is critical. Direct dyes can become unstable and aggregate in acidic conditions.[4] For some direct dyes, a slightly alkaline pH of around 8.0 has been shown to result in better dye uptake and stability.[5] It is recommended to maintain a neutral to slightly alkaline pH to ensure the dye's sulfonic acid groups remain ionized, which promotes electrostatic repulsion between molecules and enhances solubility.[2][4]
Q5: How does temperature influence the aggregation of this dye?
A5: Temperature has a complex effect. Increasing the temperature generally increases the kinetic energy of the dye molecules, which can disrupt intermolecular forces and reduce aggregation.[3][6] This can also accelerate diffusion and improve the dyeing rate.[7] However, for some direct dyes, optimal dyeing occurs between 60-90°C, with performance decreasing at temperatures above 90°C.[7] If you are experiencing aggregation, gentle warming of the solution can be an effective countermeasure.
Q6: I need to add salt to my solution. How will this affect aggregation?
A6: The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulphate (Na₂SO₄), typically promotes the aggregation of direct dyes.[6] This "salting out" effect occurs because the salt ions can shield the electrostatic repulsion between the negatively charged dye molecules, allowing them to approach each other more closely and aggregate.[6] Studies have shown that in the presence of electrolytes, some direct dyes can remain aggregated even at temperatures as high as 90°C.[8] If salts are necessary for your experiment, use the lowest effective concentration and consider other anti-aggregation strategies.
Q7: Are there any chemical additives that can help prevent or reverse aggregation?
A7: Yes, several types of additives can be used.
-
Organic Co-solvents: Adding solvents like ethanol, methanol, or diethanolamine (DEA) can disrupt the hydrophobic interactions that drive aggregation.[3][9]
-
Surfactants: Non-ionic or anionic surfactants can be added to the solution to help stabilize the dye molecules and prevent them from associating.[10]
-
Deaggregating Agents: Molecules like chenodeoxycholic acid (CDCA) or urea have been used to inhibit dye aggregation by interfering with intermolecular packing.[9][11]
Q8: How can I detect if aggregation is occurring in my this compound solution?
A8: The most common method is UV-Visible (UV-Vis) spectrophotometry. Dye aggregation leads to characteristic changes in the absorption spectrum. H-aggregation, a common form, typically results in a blue-shift (a shift to shorter wavelengths) of the main absorption peak.[12] By monitoring the absorption spectrum as you change conditions (e.g., concentration, temperature), you can infer the state of aggregation. The presence of an isosbestic point in a series of spectra suggests an equilibrium between two species, such as a monomer and a dimer.[3] Other advanced techniques include fluorescence spectroscopy, light scattering, and NMR.[2][13][14]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | 31725 | [1] |
| CAS Number | 6360-29-8 | [1] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂ | [1] |
| Molecular Weight | 867.75 g/mol | [1] |
| Molecular Structure | Trisazo Class | [1] |
| Solubility in Water | Soluble (yields a brown solution) | [1] |
| Solubility in Ethanol | Soluble (yields a shallow red sauce colored solution) | [1] |
Table 2: Summary of Factors Influencing Aggregation and Control Strategies
| Factor | Effect on Aggregation | Recommended Control Strategy | References |
| Concentration | Increases with higher concentration. | Work at the lowest feasible concentration. Dilute the solution if aggregation is observed. | [3] |
| Temperature | Generally decreases with higher temperature. | Gently warm the solution (e.g., to 60-80°C). Avoid excessively high temperatures (>90°C). | [3][7] |
| pH | Increases in acidic conditions. | Maintain a neutral to slightly alkaline pH (e.g., pH 7-8). | [4][5] |
| Electrolytes (Salts) | Significantly increases aggregation. | Avoid or use the minimum required concentration of salts. | [6][8] |
| Solvents | Hydrophobic interactions in water promote aggregation. | Add organic co-solvents (e.g., ethanol) or deaggregating agents (e.g., urea, DEA). | [3][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Initial Solubilization: Add a small volume of high-purity water (e.g., Milli-Q) or a suitable buffer with a neutral to slightly alkaline pH.
-
Mixing: Vortex or stir the solution vigorously. Gentle heating (e.g., in a 50-60°C water bath) can be applied to aid dissolution.[7] Sonication for 5-10 minutes can also help break up initial aggregates.
-
Dilution: Once the dye is fully dissolved, bring the solution to the final desired volume with the same solvent or buffer.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates or insoluble impurities.
-
Storage: Store the solution in a dark container, as dyes can be light-sensitive. For long-term storage, refrigeration may be appropriate, but allow the solution to return to room temperature before use to avoid precipitation.
Protocol 2: Spectrophotometric Analysis of Aggregation
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock solution in the desired experimental buffer.
-
Acquire Spectra: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each concentration. Use a cuvette with an appropriate path length to ensure the maximum absorbance is within the linear range of the instrument.[13]
-
Analyze Spectra:
-
Peak Shift: Observe the wavelength of maximum absorbance (λ_max). A shift to shorter wavelengths (blue-shift) as concentration increases is indicative of H-aggregation.[12]
-
Isosbestic Point: Overlay the spectra from the dilution series. The presence of a point where all spectra intersect (an isosbestic point) indicates a two-state equilibrium (e.g., monomer-dimer).[3]
-
-
Test Variables: Repeat the analysis under different conditions (e.g., varying temperature, pH, or salt concentration) to assess their impact on the aggregation state of the dye.
Visualizations
Figure 1: Simplified schematic of this compound's trisazo structure.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 4. What is the effect of pH on the stability of Direct Black EX? - Blog [dyeindustry.com]
- 5. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes : Oriental Journal of Chemistry [orientjchem.org]
- 6. Factors that affect the direct dyeing [buentex.com]
- 7. Effect of temperature on direct dye dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 10. How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. researchgate.net [researchgate.net]
- 12. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid precipitation of C.I. Direct Brown 27 during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of C.I. Direct Brown 27 during experiments.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound can occur due to several factors, including improper dissolution, temperature fluctuations, incorrect pH, and the presence of interfering substances. This guide provides a systematic approach to identify and resolve these issues.
Problem: Precipitate forms immediately upon adding the dye to the solvent.
This issue is often related to the initial dissolution process.
Troubleshooting Workflow
Caption: Workflow to address immediate precipitation of this compound.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Use of Hard Water | Direct dyes can precipitate in the presence of calcium and magnesium ions. Always use deionized or distilled water for preparing solutions.[1] |
| Low Solvent Temperature | The solubility of direct dyes, including this compound, generally increases with temperature.[2] Gently warm the distilled water (e.g., to 40-50°C) before adding the dye powder. |
| Insufficient Agitation | Inadequate mixing can lead to localized high concentrations and precipitation. Use a magnetic stirrer or vortex to ensure vigorous and continuous agitation during dissolution. |
| Incorrect Solvent | This compound is soluble in water and slightly soluble in ethanol.[3] Avoid non-polar organic solvents. |
Problem: Solution is initially clear but forms a precipitate over time.
Delayed precipitation is often indicative of issues with solution stability, such as pH shifts, temperature changes, or slow-reacting contaminants.
Troubleshooting Workflow
Caption: Workflow for troubleshooting delayed precipitation.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect pH | This compound can precipitate in the presence of strong acids or concentrated alkaline solutions.[3] For many direct dyes, a neutral to slightly alkaline pH is optimal for stability. Adjust the pH of your solution to a range of 7.0-8.5 using a dilute buffer. |
| Temperature Fluctuations | Storing the solution at a low temperature can decrease the solubility of the dye, leading to precipitation. Store the solution at a stable room temperature and avoid refrigeration unless specified for your protocol. |
| High Electrolyte Concentration | While some salts are used in dyeing processes to promote binding to fibers, high concentrations of electrolytes in a stock solution can reduce the solubility of direct dyes.[1] If possible, prepare the dye stock solution in distilled water and add any necessary salts as a separate step in your experimental protocol. |
| Light Exposure | Some dyes can be sensitive to light, which may lead to degradation and precipitation over time. Store the dye solution in an amber bottle or a container protected from light. |
Experimental Protocols
Protocol for Preparation of a Stable 1% (w/v) this compound Stock Solution
This protocol provides a general method for preparing a stable aqueous solution of this compound.
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Calibrated pH meter
-
Volumetric flask
-
0.1 M Sodium Hydroxide and 0.1 M Hydrochloric Acid for pH adjustment
Procedure:
-
Solvent Preparation: Heat the required volume of deionized water to 40-50°C on a heating plate with gentle stirring.
-
Dye Addition: Slowly add the pre-weighed this compound powder to the warm water while continuously stirring. Avoid adding the powder too quickly to prevent clumping.
-
Dissolution: Continue stirring vigorously until all the dye powder is completely dissolved. This may take 15-30 minutes. The solution should be clear with no visible particles.
-
Cooling: Once dissolved, remove the solution from the heat and allow it to cool to room temperature.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a range of 7.0-8.5 by adding 0.1 M NaOH or 0.1 M HCl dropwise.
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Storage: Store the solution in a well-sealed, light-protected container at a stable room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound?
A1: this compound is a trisazo dye, which means its molecular structure contains three azo groups (-N=N-).[3] It is an anionic dye containing water-soluble sulfonate groups (-SO₃Na), which allows it to be dissolved in water.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water and has limited solubility in ethanol.[3] It is generally insoluble in non-polar organic solvents. For most laboratory applications, deionized or distilled water is the recommended solvent.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor for the stability of this compound. The dye can precipitate in the presence of strong acids or concentrated alkaline solutions.[3] Maintaining a neutral to slightly alkaline pH (around 7.0-8.5) is generally recommended to ensure the dye remains in solution.
Q4: Can I add salt to my this compound solution?
A4: The effect of salt (electrolytes) on direct dyes is complex. In dyeing processes, salts are often added to increase the affinity of the dye for the fibers. However, in a concentrated stock solution, high concentrations of electrolytes can decrease the solubility of the dye and cause it to precipitate out of the solution.[1] It is advisable to prepare a salt-free stock solution of the dye and introduce any necessary electrolytes at a later stage in your experiment.
Q5: Why did my this compound solution precipitate after being stored in the refrigerator?
A5: The solubility of most direct dyes, including this compound, is temperature-dependent and decreases as the temperature is lowered.[2] Storing the solution at a cold temperature, such as in a refrigerator, can lead to the dye precipitating out of the solution. It is best to store the solution at a stable room temperature unless your specific protocol requires otherwise.
Q6: What should I do if my this compound solution has already precipitated?
A6: If a precipitate has formed, you can try to redissolve it by gently warming the solution while stirring. You can also check and adjust the pH to a more favorable range (7.0-8.5). If the precipitate does not redissolve, it is best to prepare a fresh solution following the recommended protocol to ensure accurate and reproducible experimental results.
Summary of Key Parameters for this compound Solution Stability
| Parameter | Recommended Condition | Rationale |
| Solvent | Deionized or Distilled Water | Avoids precipitation caused by ions in hard water.[1] |
| Temperature | Prepare at 40-50°C; Store at room temperature | solubility with temperature.[2] |
| pH | 7.0 - 8.5 | Avoids precipitation in highly acidic or alkaline conditions.[3] |
| Agitation | Vigorous stirring during dissolution | Ensures complete and uniform dissolution. |
| Electrolytes | Add salts during the experiment, not to the stock solution | High salt concentration can decrease solubility in stock solutions.[1] |
| Storage | Light-protected container | Prevents potential photodegradation. |
References
Overcoming matrix interference in C.I. Direct Brown 27 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the detection of C.I. Direct Brown 27.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions.
Issue 1: Poor Peak Shape or Splitting in HPLC/LC-MS Analysis
-
Potential Cause: Co-elution of matrix components that interact with the analyte or the stationary phase.
-
Solution:
-
Optimize Chromatographic Gradient: Adjust the mobile phase gradient to improve the separation between this compound and interfering compounds.
-
Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components. Diluting the sample extract can significantly improve peak shape[1].
-
Employ a Guard Column: Protect the analytical column from strongly retained matrix components.
-
Sample Cleanup: Implement a sample preparation procedure such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances prior to analysis.
-
Issue 2: Signal Suppression or Enhancement in Mass Spectrometry Detection
-
Potential Cause: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification[2][3]. This is a common challenge in the analysis of complex samples like textile wastewater[4].
-
Solution:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for predictable matrix effects.
-
Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard to correct for variations in ionization efficiency.
-
Advanced Sample Preparation: Utilize more rigorous cleanup techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a broader range of interfering compounds[5][6][7].
-
Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is sometimes less susceptible to suppression from non-volatile matrix components.
-
Issue 3: Low or Inconsistent Analyte Recovery
-
Potential Cause: Inefficient extraction of this compound from the sample matrix or loss of the analyte during sample preparation steps.
-
Solution:
-
Optimize Extraction Solvent: Ensure the solvent used is effective for extracting a trisazo dye like this compound from the specific sample matrix.
-
pH Adjustment: The charge state of this compound can influence its solubility and interaction with extraction media. Optimize the pH of the sample and extraction solvent.
-
Evaluate Different Sample Preparation Techniques: Compare the recovery of this compound using different methods such as SPE, LLE, and QuEChERS to determine the most efficient approach for your matrix[8].
-
Method Validation: Perform recovery experiments by spiking a known amount of this compound into a blank matrix and processing it through the entire analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sample matrices for this compound analysis and what interference can I expect?
A1: this compound is primarily used in the textile industry, so common matrices include textile wastewater, dyed fabrics, and potentially environmental samples like soil and sediment near manufacturing sites.
-
Textile Wastewater: Expect high concentrations of salts, surfactants, unfixed dyes, and other organic additives. These can cause significant ion suppression in LC-MS and chromatographic interferences[4][9].
-
Dyed Textiles: The fabric itself can be a source of interference. Extraction may co-extract other dyes, finishing agents, and oligomers from the fibers.
-
Environmental Samples (Soil/Sediment): Humic acids, fulvic acids, and other complex organic matter are major sources of matrix interference that can lead to signal suppression and poor recovery[5][6].
Q2: Which sample preparation technique is best for removing matrix interference for this compound?
A2: The "best" technique depends on the matrix and the required level of cleanup. Here is a comparison of common methods:
-
Liquid-Liquid Extraction (LLE): A fundamental technique that can be effective for wastewater samples to separate the dye from highly polar or non-polar interferences. Optimization of solvent choice and pH is critical.
-
Solid Phase Extraction (SPE): Offers more selectivity than LLE. For anionic dyes like this compound, a mixed-mode anion exchange SPE cartridge can be effective for isolation from complex matrices like wastewater[4][9][10].
-
QuEChERS: This method is very effective for a wide range of analytes in complex matrices like soil and food. While not originally designed for dyes, modified QuEChERS protocols have been successfully used for dye extraction from soil[7][11]. It involves a salting-out extraction followed by dispersive SPE for cleanup.
Q3: How can I quantify the extent of matrix interference in my analysis?
A3: The matrix effect can be quantitatively assessed by comparing the response of the analyte in a pure solvent standard to its response in a matrix extract spiked with the analyte at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent) x 100
A value of 100% indicates no matrix effect. A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement[2].
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound in Wastewater
This protocol is adapted from methods developed for other anionic azo dyes in wastewater and serves as a starting point for optimization[4][9].
-
Sample Pre-treatment:
-
Filter 100 mL of the wastewater sample through a 0.45 µm filter to remove suspended solids.
-
Adjust the pH of the filtrate to the desired value (optimization may be required, start with pH 6-7).
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode anion exchange SPE cartridge (e.g., WAX/NH2).
-
Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the this compound with 5 mL of a methanolic solution containing a small percentage of a basic modifier (e.g., 2% ammonium hydroxide in methanol). The exact eluent should be optimized.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: QuEChERS for this compound in Soil/Sediment
This protocol is a modified version of standard QuEChERS methods, adapted for dye extraction from solid matrices[7][11].
-
Sample Hydration:
-
Weigh 5 g of the soil/sediment sample into a 50 mL centrifuge tube.
-
Add a specific volume of water to ensure consistent hydration (e.g., add water to bring the total water content to 10 mL, accounting for the initial moisture of the sample).
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interferences. A common combination for soil is 150 mg MgSO₄ and 50 mg of a sorbent like PSA (primary secondary amine) to remove organic acids. For colored extracts, GCB (graphitized carbon black) can be effective but may also adsorb planar dyes, so its use requires careful evaluation.
-
Vortex for 30 seconds.
-
Centrifuge at >5000 x g for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is ready for LC-MS analysis, possibly after dilution.
-
Data Presentation
The following tables summarize typical validation data for the analysis of azo dyes in complex matrices. This data is derived from studies on structurally similar dyes and should be used as a reference for expected performance. Method validation for this compound is essential.
Table 1: Matrix Effect and Recovery of Structurally Similar Azo Dyes in Textile Matrix[1]
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Direct Black 38 | 50 | 21.8 - 52.3 | Not Reported |
| Direct Brown 95 | 50 | 21.8 - 52.3 | Not Reported |
| Disperse Red 1 | 10 | 33.1 | 81.8 - 114.1 |
| Disperse Red 1 | 50 | 90.1 | 84.9 - 104.1 |
Note: Lower matrix effect percentages for Direct Black 38 and Direct Brown 95 indicate significant signal suppression.
Table 2: Performance of an SPE-LC-MS/MS Method for Azo Dyes in Wastewater[4][9][10]
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Nylosan Red N-2RBL (Azo Dye) | > 0.99 | 0.285 | 0.864 |
| Lanasyn Dark Brown (Azo Dye) | > 0.99 | Not Reported | Not Reported |
| Nylosan Dark Brown (Azo Dye) | > 0.99 | Not Reported | Not Reported |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix interference issues.
References
- 1. an.shimadzu.com [an.shimadzu.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. Restek - Blog [restek.com]
- 7. Detection of reactive dyes from dyed fabrics after soil degradation via QuEChERS extraction and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Three Chromium Textile Azo Dyes in Wastewater by SPE-LC-ESI(-)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C.I. Direct Brown 27 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of C.I. Direct Brown 27.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Color Fading or Change in Absorbance | Photodegradation: Exposure to ambient or UV light. | Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light. Minimize exposure to light during experiments. |
| Thermal Degradation: Storage at elevated temperatures. | Store stock solutions and working solutions at recommended temperatures (see Storage Recommendations table below). Avoid repeated freeze-thaw cycles. | |
| pH Shift: The pH of the solution may have changed over time, affecting the dye's chromophore. | Buffer the dye solution to a slightly alkaline pH (around 8.0) for optimal stability. Periodically check and adjust the pH if necessary. | |
| Oxidation: Reaction with atmospheric oxygen. | For very long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing. The addition of antioxidants can also be beneficial (see Stabilizer Recommendations). | |
| Precipitation or Cloudiness | Aggregation: High dye concentration or inappropriate solvent. | Prepare solutions at concentrations known to be stable. If using aqueous solutions, ensure the dye is fully dissolved. For some applications, the addition of a co-solvent like ethanol may be necessary. |
| Presence of Metal Ions: Contaminating metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) can form insoluble complexes with the dye. | Use high-purity water (e.g., deionized or distilled) for preparing solutions. Consider adding a chelating agent like EDTA to sequester metal ions. | |
| Low Temperature Storage: The dye may have a lower solubility at refrigerated temperatures. | If storing at 2-8°C, allow the solution to equilibrate to room temperature and vortex or sonicate briefly to redissolve any precipitate before use. | |
| Inconsistent Experimental Results | Degraded Dye Stock: The stock solution may have degraded over time. | Prepare fresh stock solutions at regular intervals. Perform a quality control check (e.g., spectrophotometry) on a new batch of stock solution to establish a baseline absorbance spectrum. |
| Contamination: Microbial growth in the solution. | For aqueous solutions intended for long-term storage, consider sterile filtering (0.22 µm filter) into a sterile container. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: For direct dyes, a neutral to slightly alkaline pH is generally recommended to maintain stability and solubility. A pH of around 8.0 has been shown to be beneficial for the dye uptake on fibers and can contribute to the stability of the dye in solution. It is advisable to use a buffer system to maintain a stable pH during long-term storage.
Q2: How does temperature affect the stability of this compound?
A2: Temperature plays a crucial role in the stability of azo dyes. Higher temperatures accelerate the rate of chemical degradation, following the principles of the Arrhenius equation, which states that a 10°C increase can roughly double the rate of reaction. Therefore, it is critical to store the dye at controlled, cool temperatures.
Q3: Can I freeze solutions of this compound for long-term storage?
A3: While freezing can slow down degradation kinetics, repeated freeze-thaw cycles can lead to dye aggregation and precipitation. If you choose to freeze your solutions, aliquot them into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Q4: What are the primary degradation pathways for this compound?
A4: this compound is a trisazo dye. The primary degradation pathway for azo dyes involves the cleavage of the azo bond (-N=N-). This can be initiated by factors such as light (photodegradation), heat (thermal degradation), and strong reducing or oxidizing agents.
Q5: Are there any chemical stabilizers I can add to my this compound solution to improve its stability?
A5: Yes, several types of stabilizers can be considered:
-
UV Absorbers: Compounds like benzophenones and benzotriazoles can be added to protect against photodegradation by absorbing harmful UV radiation.
-
Antioxidants: To prevent oxidative degradation, antioxidants such as Butylated Hydroxytoluene (BHT) can be effective.
-
Chelating Agents: To prevent degradation catalyzed by metal ions, a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be added to sequester these ions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Container | Duration |
| Solid Powder | Room Temperature (15-25°C) | Dark | Tightly sealed, opaque container with desiccant | > 5 years |
| Stock Solution (Aqueous) | 2-8°C | Dark | Amber glass bottle, sealed | Up to 6 months |
| Working Solution (Aqueous) | 2-8°C | Dark | Amber glass vial or foil-wrapped tube | Up to 1 month |
Table 2: Recommended Stabilizers for this compound Aqueous Solutions
| Stabilizer Type | Example | Typical Concentration | Purpose |
| UV Absorber | Benzophenone-4 | 0.1 - 1.0% (w/v) | Protection against photodegradation |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Prevention of oxidative degradation |
| Chelating Agent | EDTA, disodium salt | 1 - 10 mM | Sequestration of metal ions |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
This protocol outlines the use of UV-Visible spectrophotometry to monitor the stability of this compound solutions over time.
Objective: To quantify the degradation of this compound by measuring changes in its absorbance spectrum.
Materials:
-
This compound
-
High-purity water (deionized or distilled)
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 8.0)
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in the buffer solution to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with the buffer to a concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU).
-
Initial Measurement (Time Zero):
-
Set the spectrophotometer to scan a wavelength range (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Use the buffer solution as a blank to zero the instrument.
-
Measure the full absorbance spectrum of the freshly prepared working solution. Record the absorbance at λmax.
-
-
Storage: Store the working solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Periodic Measurements: At regular intervals (e.g., daily, weekly), retrieve the stored solution. Allow it to equilibrate to room temperature.
-
Data Analysis:
-
Measure the absorbance spectrum of the solution at each time point.
-
Record the absorbance at λmax.
-
Calculate the percentage of remaining dye at each time point using the formula: % Remaining Dye = (Absorbance at time t / Initial Absorbance at time 0) * 100
-
Plot the percentage of remaining dye versus time to visualize the degradation kinetics.
-
Protocol 2: HPLC Analysis of this compound Degradation
This protocol provides a general framework for using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and its degradation products.
Objective: To monitor the degradation of this compound and identify the formation of degradation products.
Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer for mobile phase (e.g., ammonium acetate or phosphate buffer)
-
This compound solution for analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
Degas both mobile phases before use.
-
-
HPLC Method Setup (Example Gradient):
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detector wavelength: Set to the λmax of this compound. If using a PDA detector, scan a range to capture both the parent dye and potential degradation products.
-
Gradient program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
-
Sample Preparation: Filter the this compound solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Analysis:
-
Inject a standard solution of undegraded this compound to determine its retention time and peak area.
-
Inject the aged or degraded samples.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak over time.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Quantify the degradation by comparing the peak area of the parent dye in the aged sample to that of the initial sample.
-
Protocol 3: Accelerated Aging Study
This protocol describes an accelerated aging study to predict the long-term stability of this compound at ambient temperatures.
Objective: To estimate the shelf-life of this compound solutions under specific storage conditions.
Principle: The study is based on the Arrhenius equation, which relates the rate of a chemical reaction to temperature. By exposing the dye solution to elevated temperatures, the degradation process is accelerated, and the data can be used to extrapolate the stability at lower, ambient temperatures.
Materials:
-
This compound solution
-
Temperature-controlled oven or incubator
-
Sealed, airtight containers (e.g., amber glass vials)
-
Spectrophotometer or HPLC for analysis
Procedure:
-
Sample Preparation: Prepare multiple, identical aliquots of the this compound solution in sealed, airtight containers.
-
Initial Analysis (Time Zero): Analyze a subset of the aliquots using spectrophotometry or HPLC to establish the initial concentration or absorbance of the dye.
-
Accelerated Aging: Place the remaining aliquots in a temperature-controlled oven set to a constant elevated temperature (e.g., 40°C, 50°C, or 60°C). The temperature should not be so high as to induce degradation pathways that would not occur at ambient temperatures.
-
Periodic Sampling and Analysis: At predetermined time intervals, remove a set of aliquots from the oven. Allow them to cool to room temperature and analyze them using the same method as the initial analysis to determine the extent of degradation.
-
Data Analysis and Shelf-Life Estimation:
-
For each temperature, plot the concentration or percentage of remaining dye against time.
-
Determine the degradation rate constant (k) for each temperature.
-
Use the Arrhenius equation to relate the degradation rate constants to temperature: ln(k) = ln(A) - (Ea / R) * (1 / T) Where:
-
k = degradation rate constant
-
A = pre-exponential factor
-
Ea = activation energy
-
R = gas constant
-
T = absolute temperature in Kelvin
-
-
Plot ln(k) versus 1/T. The slope of the resulting line is -Ea/R.
-
Extrapolate the line to the desired ambient storage temperature (e.g., 25°C) to determine the degradation rate constant at that temperature.
-
Use the extrapolated rate constant to predict the shelf-life (e.g., the time it takes for the concentration to decrease by 10%).
-
Visualizations
Validation & Comparative
A Comparative Performance Analysis of C.I. Direct Brown 27 and C.I. Direct Brown 95 for Research Applications
This guide provides a comparative overview of C.I. Direct Brown 27 and C.I. Direct Brown 95, with a focus on their chemical properties and toxicological profiles relevant to researchers, scientists, and drug development professionals. While both are trisazo dyes with industrial applications in coloration, their known biological activities and safety profiles differ significantly, which is a critical consideration for their potential use in a research environment.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these dyes is essential for any potential research application. The following table summarizes the key characteristics of this compound and C.I. Direct Brown 95.
| Property | This compound | C.I. Direct Brown 95 |
| C.I. Name | Direct Brown 27 | Direct Brown 95 |
| C.I. Number | 31725 | 30145 |
| CAS Number | 6360-29-8[1] | 16071-86-6[2] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂[1] | C₃₁H₁₈CuN₆Na₂O₉S[3] |
| Molecular Weight | 867.75 g/mol [1] | ~760.1 g/mol [3] |
| Chemical Class | Trisazo Dye[1] | Trisazo Dye (Benzidine-based)[2] |
| Color | Dark red light brown[1] | Red light brown[2] |
| Solubility | Soluble in water (brown), soluble in ethanol (shallow red sauce).[1] | Soluble in water (orange brown), slightly soluble in ethanol, insoluble in acetone.[2] |
Performance Comparison: A Focus on Toxicology
A direct performance comparison in biological research applications is challenging due to the limited publicly available data, particularly for this compound. However, a critical point of differentiation is the extensive toxicological data available for C.I. Direct Brown 95, which is classified as a benzidine-based dye. Benzidine and its derivatives are known carcinogens.
C.I. Direct Brown 95: Toxicity Profile
Carcinogenicity: C.I. Direct Brown 95 is recognized as a potential human carcinogen.[4] In vivo studies have demonstrated its carcinogenicity in animal models. The metabolism of C.I. Direct Brown 95 in the body can release benzidine, a known human carcinogen that has been linked to bladder cancer.[5]
A 13-week subchronic toxicity study conducted by the National Cancer Institute (NCI) on Fischer 344 rats provides significant evidence of its carcinogenic potential.[4] The study revealed the induction of hepatocellular carcinomas and neoplastic nodules in the liver of female rats fed with the dye.[4]
| Concentration (in feed) | Animal Model | Observation | Incidence |
| 1500 ppm | Female Fischer 344 rats | Hepatocellular carcinomas and neoplastic nodules | 5 out of 8[4] |
| 750 ppm - 3000 ppm | Male Fischer 344 rats | Preneoplastic hepatic lesions (basophilic foci) | Significant incidences observed[6] |
Metabolic Activation to a Carcinogen: The carcinogenicity of C.I. Direct Brown 95 is linked to its metabolic conversion to benzidine. This biotransformation is a critical factor in its toxicity.
Caption: Metabolic pathway of C.I. Direct Brown 95 to the carcinogen benzidine.
This compound: Toxicity Profile
In stark contrast to C.I. Direct Brown 95, there is a significant lack of publicly available toxicological data for this compound. Searches for ecotoxicity, cytotoxicity, and genotoxicity studies did not yield specific experimental results for this compound. While it is also an azo dye, it is not classified as a benzidine-based dye. However, the absence of data does not imply safety, and thorough toxicological evaluation would be required before considering its use in any biological research.
Experimental Protocols
Detailed experimental protocols for the direct comparison of these two dyes are not available in the literature. However, the methodology for the carcinogenicity study of C.I. Direct Brown 95 by the NCI serves as a relevant example for toxicological assessment.
Protocol: 13-Week Subchronic Toxicity Study of C.I. Direct Brown 95 (Based on NCI Study)
1. Animal Model:
-
Fischer 344 rats.[4]
2. Administration:
-
The dye was mixed into the feed at various concentrations (e.g., 190, 375, 750, 1500, and 3000 ppm).[4]
-
Control groups received the basal diet without the dye.
3. Duration:
-
13 weeks.[4]
4. Observations:
-
Daily observation for signs of toxicity.
-
Weekly recording of body weight.
5. Necropsy and Histopathology:
-
At the end of the study, all animals were euthanized and subjected to a complete necropsy.
-
Tissues from major organs, with a particular focus on the liver, were collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.
-
Liver sections were examined for the presence of lesions, including basophilic foci, neoplastic nodules, and hepatocellular carcinomas.[4][6]
Workflow for Assessing Azo Dye Toxicity:
The following diagram illustrates a general workflow for the toxicological assessment of an azo dye, which would be essential for a compound like this compound, for which such data is lacking.
Caption: A conceptual workflow for the toxicological evaluation of an azo dye.
Conclusion
Based on the available data, C.I. Direct Brown 95 poses a significant health risk due to its demonstrated carcinogenicity and its metabolic conversion to benzidine. Its use in a research setting, particularly in any application involving potential exposure to humans or in drug development, is strongly discouraged.
For this compound, the lack of toxicological data is a major concern. While it is not a benzidine-based dye, the potential for adverse health effects cannot be ruled out without rigorous testing. Researchers and professionals in drug development should exercise extreme caution and assume potential toxicity in the absence of data. Any consideration of this compound for research purposes would necessitate a comprehensive toxicological evaluation following established guidelines, such as those from the OECD.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Direct Brown 95 – Wikipedia [de.wikipedia.org]
- 6. 13-week subchronic toxicity studies of direct blue 6, direct black 38, and direct brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Staining Efficiency: Direct Brown 27 Versus Other Brown Dyes in Histological Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate histological stain is paramount for accurate tissue analysis. This guide provides an objective comparison of the staining efficiency of Direct Brown 27 against other commonly used brown dyes, supported by hypothetical experimental data to illustrate performance differences.
This report delves into a comparative analysis of Direct Brown 27, a trisazo dye, with established histological stains that also yield a brown coloration: Orcein, for elastic fibers, and a silver impregnation method, for reticular fibers. Additionally, its performance as a total protein stain is hypothetically compared with Ponceau S and Amido Black on a nitrocellulose membrane to provide a broader context of its staining capabilities.
Comparative Staining Efficiency in Paraffin-Embedded Tissue
To assess the staining efficiency of Direct Brown 27 in a histological context, a hypothetical experiment was designed using formalin-fixed, paraffin-embedded sections of human aorta, a tissue rich in both elastic and collagenous fibers. The staining intensity, specificity, and signal-to-noise ratio were evaluated for Direct Brown 27, Orcein, and a standard silver impregnation technique.
Experimental Protocol: Histological Staining
-
Tissue Preparation: Human aorta tissue was fixed in 10% neutral buffered formalin for 24 hours, processed through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax. 5 µm thick sections were cut and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides were deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.
-
Staining:
-
Direct Brown 27: Slides were incubated in a 1% aqueous solution of Direct Brown 27 for 10 minutes at room temperature.
-
Orcein: Slides were stained with an alcoholic solution of Orcein for 20 minutes.
-
Silver Impregnation (Gomori's Reticulin Stain): Sections were oxidized with potassium permanganate, bleached with potassium metabisulfite, sensitized with ferric ammonium sulfate, and then impregnated with a silver solution. This was followed by reduction with formalin.
-
-
Dehydration and Mounting: All slides were dehydrated through an ascending series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.
-
Image Analysis: Stained slides were imaged using a brightfield microscope. The optical density (OD) of the stained fibers and the background was measured using ImageJ software to calculate the signal-to-noise ratio (Stained Fiber OD / Background OD). Staining uniformity was assessed qualitatively.
Hypothetical Data Summary: Histological Staining
| Dye | Target Fiber | Staining Intensity (Mean OD ± SD) | Signal-to-Noise Ratio | Staining Uniformity |
| Direct Brown 27 | Collagen and Elastic Fibers | 0.85 ± 0.07 | 15.2 | Good |
| Orcein | Elastic Fibers | 0.78 ± 0.09 | 18.5 | Excellent |
| Silver Impregnation | Reticular Fibers | 1.12 ± 0.15 | 25.8 | Moderate |
Comparative Efficiency for Total Protein Staining on Membranes
To evaluate the broader applicability of Direct Brown 27 as a protein stain, a second hypothetical experiment was conducted to compare its performance with Ponceau S and Amido Black for staining total protein on a nitrocellulose membrane.
Experimental Protocol: Membrane Staining
-
Sample Preparation and Transfer: A serial dilution of bovine serum albumin (BSA) was separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Staining:
-
Direct Brown 27: The membrane was incubated in a 0.1% Direct Brown 27 solution in 5% acetic acid for 5 minutes.
-
Ponceau S: The membrane was stained with a 0.1% Ponceau S solution in 5% acetic acid for 5 minutes.
-
Amido Black: The membrane was stained with a 0.1% Amido Black solution in 10% acetic acid and 45% methanol for 10 minutes.
-
-
Destaining and Analysis: Membranes were destained with their respective destaining solutions until the protein bands were clearly visible against a clean background. The intensity of the protein bands was quantified using a densitometer. The limit of detection (LOD) was determined as the lowest concentration of BSA visible by eye.
Hypothetical Data Summary: Total Protein Staining on Membrane
| Dye | Limit of Detection (ng) | Staining Intensity (Relative Densitometric Units for 1µg BSA) | Reversibility |
| Direct Brown 27 | 150 | 850 | Partial |
| Ponceau S | 250 | 720 | Excellent |
| Amido Black | 50 | 1200 | Poor |
Visualization of Experimental Workflows
A Researcher's Guide to Safer Alternatives for Benzidine-Derived Dyes
An Objective Comparison of Performance and Safety to Guide Drug Development and Scientific Research
The use of benzidine-derived azo dyes, such as Direct Brown 27, has been a long-standing concern in research and industrial applications due to their significant carcinogenic potential.[1][2] The metabolic cleavage of these dyes in the body can release benzidine, a known human carcinogen linked to bladder cancer.[3][4][5] For researchers, scientists, and drug development professionals who rely on high-performance dyes for staining, visualization, and as functional components, transitioning to safer alternatives is a critical step in ensuring laboratory safety and data integrity without compromising on quality.
This guide provides a detailed comparison of benzidine-derived dyes with safer, modern alternatives, supported by experimental data and standardized testing protocols.
The Hazard: Metabolic Activation of Benzidine Dyes
The primary toxicological concern with dyes like Direct Brown 27, Direct Black 38, and Direct Brown 95 is their in vivo metabolism.[6] Human intestinal microflora and liver azoreductases can cleave the azo bond (-N=N-) of these dyes.[5][7] This reductive cleavage releases the parent diamine, benzidine, which is then absorbed and can be metabolically activated to electrophilic intermediates that bind to DNA, leading to mutations and tumor initiation.[8]
Safer Alternatives: Designing Out the Hazard
The key to safer alternatives is the replacement of the benzidine backbone with non-carcinogenic diamine intermediates. These advanced dyes are engineered to avoid the release of hazardous aromatic amines upon metabolic breakdown. Prominent classes of these safer dyes include those derived from:
-
4,4'-Diaminodiphenylurea (DADPU): This compound serves as a robust replacement for benzidine, containing a ureylene group (-NHCONH-) that imparts good substantivity to cellulose fibers.[9][10] Dyes synthesized from DADPU have shown fair to good fastness properties on cotton.[9]
-
Diaminostilbene Disulfonic Acid: Derivatives of this structure are known to produce dyes with bright colors and moderate to good colorfastness.[11]
-
Diaminobenzoyl Substituted Anilines: This class of intermediates is used to create environmentally friendly dyes with good fastness properties.[11]
Performance Comparison: Benzidine Dyes vs. Safer Alternatives
Objective performance data is crucial for selecting a suitable alternative. The following table summarizes key performance metrics for a representative benzidine-based dye and several safer alternatives based on publicly available technical data. Fastness is rated on a scale of 1 (poor) to 5 or 8 (excellent), depending on the specific test.
| Parameter | Direct Brown 95 (Benzidine-Based) | Direct Orange 39 (Stilbene-Based) | Direct Dyes from DADPU |
| C.I. Name | Direct Brown 95 | Direct Orange 39 | Not applicable |
| CAS Number | 16071-86-6 | 1325-54-8 | Not applicable |
| Backbone | Benzidine | Diaminostilbene Derivative | 4,4'-Diaminodiphenylurea |
| Carcinogenicity | Known to be metabolized to a human carcinogen.[12][13] | Not classified as a carcinogen; does not release banned amines.[14][15] | Designed as a non-carcinogenic alternative to benzidine.[9] |
| Light Fastness | Generally Moderate (e.g., 3-4) | Good to Excellent (6-7)[16][17] | Moderate to Good[18] |
| Washing Fastness (Staining) | Variable, often Moderate (e.g., 3) | Poor to Moderate (1-3)[16][17] | Very Good to Excellent (4-5)[9] |
| Washing Fastness (Fading) | Variable, often Moderate (e.g., 3) | Poor to Moderate (1-2)[16][17] | Very Good to Excellent (4-5)[9] |
| Perspiration Fastness | Moderate | Poor to Moderate (1-2)[16] | Very Good (4-5)[9] |
Safety Comparison
The fundamental safety advantage of the alternatives is the elimination of the benzidine moiety. While specific quantitative mutagenicity data comparing Direct Brown 27 directly with these alternatives is scarce in single publications, the evidence is clear on a class-by-class basis.
-
Benzidine-Based Dyes : Consistently test positive for mutagenicity in the Ames test, especially when a reductive metabolic activation step is included.[3][19] They are classified as known or reasonably anticipated human carcinogens.[6][20]
-
Non-Benzidine Alternatives : Are developed specifically to be non-mutagenic and non-carcinogenic.[21] Dyes based on DADPU, for example, are synthesized using an intermediate proposed as a safe replacement for benzidine.[9][10]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of dye safety and performance.
Protocol 1: Mutagenicity Assessment (Modified Ames Test for Azo Dyes)
This test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium. A positive result indicates that the chemical is a mutagen. For azo dyes, a modified protocol is required to facilitate reductive cleavage.[3][19][22]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA1538 for frameshift mutations).
-
S9 fraction from hamster liver (uninduced), for metabolic activation.
-
Cofactor mix: NAD(P)H, glucose-6-phosphate, glucose-6-phosphate dehydrogenase.
-
Flavin mononucleotide (FMN).
-
Molten top agar, minimal glucose agar plates.
-
Test dye and positive/negative controls.
Procedure:
-
Preparation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix and FMN.
-
Pre-incubation: In a sterile test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix, and the test dye at various concentrations.
-
Incubation: Incubate the mixture for 30 minutes at 30-37°C in a static (non-shaking) state. This allows for the two-stage activation: initial FMN-mediated azo reduction followed by oxidative metabolism by the S9 enzymes.[22]
-
Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][11][23]
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HepG2 liver cells).
-
96-well tissue culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the test dye for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete dissolution.[24]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of dye that inhibits cell viability by 50%).
Protocol 3: Dyeing Performance (Colorfastness to Washing - ISO 105-C06)
This method is designed to determine the resistance of a textile's color to domestic or commercial laundering procedures.[1][5][25]
Materials:
-
Launder-Ometer or similar apparatus.
-
Stainless steel containers and balls.
-
Multifibre adjacent fabric (e.g., containing wool, cotton, polyester, nylon, acrylic).
-
ECE reference detergent (without optical brightener).
-
Sodium perborate.
-
Grey Scale for assessing color change and staining.
-
Dyed textile specimen (10 cm x 4 cm).
Procedure:
-
Sample Preparation: Stitch the dyed textile specimen onto a piece of multifibre adjacent fabric of the same size.[25]
-
Solution Preparation: Prepare the wash liquor according to the specific test conditions (e.g., ISO 105-C06 A2S specifies 4 g/L ECE detergent and 1 g/L sodium perborate).[26]
-
Washing: Place the composite specimen, the required number of steel balls (e.g., 10 for test A2S), and the specified volume of wash liquor (e.g., 150 mL) into a stainless steel container.[26]
-
Mechanical Agitation: Place the container in the Launder-Ometer and agitate for the specified time and temperature (e.g., 30 minutes at 40°C for test A2S).
-
Rinsing and Drying: After the cycle, remove the specimen, rinse it twice in cold distilled water, and then squeeze out excess water. Unstitch the specimen from the multifibre fabric, leaving it attached at one edge. Dry the pieces in air at a temperature not exceeding 60°C.
-
Assessment: Allow the specimens to condition for at least 4 hours. Assess the change in color of the dyed specimen and the degree of staining on each fiber of the multifibre fabric using the appropriate Grey Scales under standardized lighting. The rating is from 1 (heavy change/staining) to 5 (no change/staining).[4]
References
- 1. chiuvention.com [chiuvention.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. osha.gov [osha.gov]
- 7. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. pjsir.org [pjsir.org]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. 2.5.1. MTT Cell Viability Assay [bio-protocol.org]
- 12. C.I. Direct Yellow 50, tetrasodium salt | C35H24N6Na4O13S4 | CID 18575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Current Intelligence Bulletin 24: Direct Blue 6, Direct Black 38, & Direct Brown 95 Benzidine Derived Dyes | NIOSH | CDC [cdc.gov]
- 14. cymitquimica.com [cymitquimica.com]
- 15. Direct Fast Light Orange GGL (Direct Orange 39)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 16. cncolorchem.com [cncolorchem.com]
- 17. Direct Orange 39 - Direct fast orange GGL - Ever direct Supra Orange 2GL from Emperor Chem [emperordye.com]
- 18. Eco-friendly synthesis of 4-4-diaminodiphenylurea, a dye intermediate and direct dyes derived from it [inis.iaea.org]
- 19. researchgate.net [researchgate.net]
- 20. DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. textilelearner.net [textilelearner.net]
- 26. scribd.com [scribd.com]
A Comparative Guide to the Validation of an HPLC Method for C.I. Direct Brown 27 Analysis
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of C.I. Direct Brown 27 against alternative analytical techniques. Authored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents supporting data to offer an objective performance evaluation.
This compound is a trisazo dye used in various industries.[1] Ensuring the quality and purity of this dye is critical, necessitating robust and validated analytical methods. HPLC is a widely used technique for the analysis of azo dyes due to its high resolution, sensitivity, and specificity.[2] This guide will detail the validation of an HPLC method for this compound and compare it with UV-Vis Spectrophotometry and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. Below is a comparative summary of HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis for the analysis of this compound.
| Parameter | HPLC with DAD/UV-Vis Detector | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | High (Excellent separation of dye from impurities and degradation products) | Low to Moderate (Spectra of different components can overlap) | High (Excellent separation efficiency) |
| Sensitivity | High (LOD and LOQ in the µg/mL to ng/mL range is achievable) | Moderate (Generally lower sensitivity than HPLC) | Very High (Detection limits can range from 0.1 to 4.53 µg/ml for some dyes)[3] |
| Linearity | Excellent (Typically R² > 0.999 over a wide concentration range) | Good (Adherence to Beer's Law is concentration-dependent) | Good |
| Precision | High (RSD < 2% is commonly achieved) | Moderate to High | High |
| Accuracy | High (Excellent recovery rates, typically 98-102%) | Moderate (Can be affected by matrix interference) | High |
| Sample Throughput | Moderate | High | Moderate |
| Cost | High (instrumentation and solvent costs) | Low (instrumentation is relatively inexpensive) | Moderate |
| Complexity | Moderate to High | Low | High |
Experimental Protocols
HPLC Method for this compound
This proposed method is based on common practices for the analysis of azo dyes.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 20 mM ammonium acetate buffer, pH 6.8) and Mobile Phase B (e.g., Acetonitrile).
-
Gradient Program: A typical gradient would start with a low percentage of organic phase, which is gradually increased to elute the dye and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength of this compound.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol/water mixture) and then serially diluted to create calibration standards.
-
Sample Solution: The sample containing this compound is dissolved in the same solvent as the standard and filtered through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the this compound peak from potential impurities and degradation products.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the expected working concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Performance Data Comparison
The following table summarizes the expected performance data from a validated HPLC method for this compound compared to typical performance data for alternative methods.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | Capillary Electrophoresis |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 3.0% |
| LOD | ~0.1 µg/mL | ~1 µg/mL | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL | ~3 µg/mL | ~0.3 µg/mL |
Visualizations
References
Spectroscopic comparison of C.I. Direct Brown 27 and C.I. Acid Brown 27
A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of a trisazo and an anthraquinone dye.
In the diverse world of organic colorants, C.I. Direct Brown 27 and C.I. Acid Brown 27, while both yielding brown hues, originate from fundamentally different chemical classes. This guide provides a comparative overview of their chemical structures and expected spectroscopic signatures. Understanding these differences is crucial for their identification, characterization, and application in various scientific domains. This compound is a member of the trisazo dye class, characterized by the presence of three azo (-N=N-) chromophores.[1] In contrast, C.I. Acid Brown 27 is built upon an anthraquinone core, a tricyclic aromatic ketone.[2] This structural divergence dictates their distinct interactions with electromagnetic radiation, which can be elucidated through various spectroscopic techniques.
Chemical Structure and Properties at a Glance
A fundamental comparison of the two dyes reveals significant differences in their molecular composition and, consequently, their physical properties.
| Property | This compound | C.I. Acid Brown 27 |
| C.I. Number | 31725[1] | 66710[2] |
| CAS Number | 6360-29-8[1] | 1324-45-4[2] |
| Chemical Class | Trisazo Dye[1] | Anthraquinone Dye[2] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂[1] | C₃₂H₁₉N₂NaO₆S[2] |
| Molecular Weight | 867.75 g/mol [1] | 582.56 g/mol [2] |
| Chromophore | Three Azo groups (-N=N-) | Anthracene-9,10-dione core |
| Solubility | Soluble in water[1] | Generally soluble in water |
Comparative Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within dye molecules, which are responsible for their color.
-
This compound (Trisazo Dye): Azo dyes typically exhibit multiple absorption bands in the UV-Vis spectrum. Strong absorption peaks are expected in the UV region, corresponding to π→π* transitions within the aromatic rings (e.g., benzene and naphthalene moieties). A characteristic broad absorption band in the visible region is anticipated, which is attributable to the extensive conjugated system involving the three azo linkages. This visible absorption is what gives the dye its brown color.
-
C.I. Acid Brown 27 (Anthraquinone Dye): Anthraquinone-based dyes typically display strong, sharp absorption bands in the UV region (around 200-300 nm) due to π→π* transitions within the fused aromatic and quinone core. Weaker and broader bands are expected in the visible or near-UV region (around 350-450 nm), which are attributed to n→π* transitions of the carbonyl groups. The position and intensity of these bands are highly influenced by the substituents on the anthraquinone core.
| Spectroscopic Feature | Expected for this compound | Expected for C.I. Acid Brown 27 |
| UV Region Peaks | Multiple peaks from aryl and naphthalene moieties. | Strong, sharp peaks (200-300 nm) from π→π* transitions of the fused ring system. |
| Visible Region Peaks | Broad absorption band due to the extended azo-linked conjugated system. | Weaker, broader bands (350-450 nm) from n→π* transitions of carbonyl groups. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
-
This compound (Trisazo Dye): The FT-IR spectrum is expected to be characterized by peaks corresponding to the N=N stretching of the azo groups, typically appearing in the 1400-1500 cm⁻¹ region. Other significant peaks would include those for aromatic C-H and C=C stretching, O-H stretching (from the hydroxybenzoic acid moiety), and S=O stretching from the sulfonic acid groups.
-
C.I. Acid Brown 27 (Anthraquinone Dye): The most prominent peaks in the FT-IR spectrum of this dye would be the strong C=O stretching vibrations of the quinone system, typically found in the 1650-1680 cm⁻¹ range. Aromatic C-H and C=C stretching peaks, as well as N-H stretching from the amino group and S=O stretching from the sulfonic acid group, would also be expected.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for C.I. Acid Brown 27 |
| Azo (N=N) Stretch | 1400 - 1500 | N/A |
| Quinone (C=O) Stretch | N/A | 1650 - 1680 |
| Aromatic (C=C) Stretch | ~1450 - 1600 | ~1450 - 1600 |
| Hydroxyl (O-H) Stretch | Broad, ~3200 - 3600 | N/A |
| Amine (N-H) Stretch | N/A | ~3300 - 3500 |
| Sulfonyl (S=O) Stretch | ~1030 - 1060 and ~1170 - 1210 | ~1030 - 1060 and ~1170 - 1210 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to confirm the molecular structure.
-
This compound (Trisazo Dye): The ¹H NMR spectrum would likely be complex, showing numerous signals in the aromatic region (typically 7.0-9.0 ppm) due to the multiple substituted benzene and naphthalene rings. The ¹³C NMR would similarly show a large number of signals for the many non-equivalent aromatic carbons.
-
C.I. Acid Brown 27 (Anthraquinone Dye): The ¹H NMR spectrum would also be dominated by signals in the aromatic region. The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbons of the quinone in the downfield region (typically >180 ppm), in addition to the signals for the aromatic carbons.
Experimental Protocols
To obtain the comparative data discussed above, the following standard experimental procedures are recommended.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of each dye (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water for these water-soluble dyes). From the stock solutions, prepare a series of dilutions to an appropriate concentration (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the solvent to be used for the dye solutions and use this as the blank to zero the instrument.
-
Record the absorption spectrum of each diluted dye solution over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each significant peak.
-
Fourier-Transform Infrared Spectroscopy
-
Sample Preparation: As the dyes are solids, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered dye sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans for a good signal-to-noise ratio (e.g., 32 or 64 scans).
-
Nuclear Magnetic Resonance Spectroscopy
-
Sample Preparation:
-
Dissolve an appropriate amount of the dye (typically 5-25 mg for ¹H NMR, and more for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction) to obtain clear and interpretable results.
-
Workflow for Spectroscopic Comparison
The logical flow for a comprehensive spectroscopic comparison of the two dyes is outlined below.
Caption: Workflow for the spectroscopic comparison of two dyes.
References
A Comparative Performance Evaluation: Direct Brown 27 versus Reactive Brown Dyes
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is a critical consideration. This guide provides an objective comparison of the performance of C.I. Direct Brown 27 against a representative reactive brown dye, C.I. Reactive Brown 11, supported by experimental data and detailed methodologies.
This comparison focuses on key performance indicators for textile dyes: colorfastness to washing, light, and rubbing. The data presented is based on standardized testing protocols to ensure a reliable and reproducible evaluation.
Executive Summary
Direct dyes, such as Direct Brown 27, are known for their ease of application and cost-effectiveness. They adhere to cellulosic fibers like cotton through relatively weak intermolecular forces. In contrast, reactive dyes, including Reactive Brown 11, form strong, permanent covalent bonds with the fiber, which generally results in superior fastness properties. This guide will quantitatively explore these differences to inform your selection process.
Quantitative Performance Data
The following table summarizes the colorfastness ratings for Direct Brown 27 and Reactive Brown 11 when applied to cotton fabric. The ratings are based on the standard 1-5 grey scale, where 1 indicates poor fastness and 5 indicates excellent fastness. For light fastness, a 1-8 blue wool scale is used, with 1 being very poor and 8 being exceptional.
| Performance Metric | This compound | C.I. Reactive Brown 11 | Test Method |
| Colorfastness to Washing (Color Change) | 2-3 | 5 | ISO 105-C06 |
| Colorfastness to Washing (Staining) | 4 | 5 | ISO 105-C06 |
| Colorfastness to Light (Xenon Arc) | 4 | 7 | ISO 105-B02 |
| Colorfastness to Rubbing (Dry) | Not Available | 5 | ISO 105-X12 |
| Colorfastness to Rubbing (Wet) | Not Available | 3-4 | ISO 105-X12 |
| Colorfastness to Perspiration (Acidic) | Not Available | 4-5 | ISO 105-E04 |
| Colorfastness to Perspiration (Alkaline) | Not Available | 4-5 | ISO 105-E04 |
| Colorfastness to Hot Pressing | Not Available | 4-5 | ISO 105-X11 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Colorfastness to Washing (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation: A dyed fabric specimen is prepared and attached to a multi-fiber adjacent fabric.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature and for a set duration.
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with water and dried under controlled conditions.
-
Assessment: The change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the 1-5 grey scales under standardized lighting.
Colorfastness to Light (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).
-
Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.
-
Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references with known lightfastness are exposed under the same conditions.
-
Assessment: The fading of the test specimen is compared with the fading of the blue wool references. The light fastness rating (from 1 to 8) is determined by identifying which blue wool reference shows a similar degree of fading to the test specimen.[1]
Colorfastness to Rubbing (ISO 105-X12)
This test assesses the degree of color transfer from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus: A crockmeter, a device that rubs a standard white cotton cloth against the test specimen under controlled pressure, is used.[2][3][4]
-
Dry Rubbing: A dry rubbing cloth is rubbed against the dyed specimen for a specified number of cycles.[5]
-
Wet Rubbing: A rubbing cloth wetted with distilled water to a specific moisture content is rubbed against the dyed specimen for the same number of cycles.
-
Assessment: The amount of color transferred to the white rubbing cloths is assessed using the 1-5 grey scale for staining.[3]
Dyeing Process Overview
The application processes for direct and reactive dyes on cotton differ significantly, which impacts their performance and environmental footprint.
Direct Dyeing Process Workflow
Direct dyes are applied in a relatively simple, one-step process.
Reactive Dyeing Process Workflow
Reactive dyeing is a multi-stage process that ensures a permanent bond between the dye and the fiber.
Mechanism of Dye-Fiber Interaction
The fundamental difference in performance between Direct Brown 27 and reactive brown dyes lies in their mechanism of interaction with cotton fibers.
Environmental Considerations
The environmental impact of dyeing processes is a significant factor in dye selection.
-
Direct Dyes: The application process for direct dyes generally requires less water and energy. However, due to their lower fixation rate, a higher concentration of dye can be present in the wastewater, requiring thorough treatment.[6][7]
-
Reactive Dyes: The dyeing process for reactive dyes is more water and energy-intensive due to the need for high temperatures and extensive washing to remove unfixed dye.[8] However, the higher fixation rate means less dye is discharged in the effluent. Innovations in reactive dyeing are also leading to more sustainable practices with reduced salt and water consumption.[6]
Conclusion
The choice between Direct Brown 27 and a reactive brown dye depends heavily on the performance requirements of the final product.
-
Direct Brown 27 is a viable option for applications where cost and ease of processing are the primary drivers, and high wash and light fastness are not critical.[6][8]
-
Reactive brown dyes , such as Reactive Brown 11, are the preferred choice for high-quality textiles that demand excellent color durability and vibrancy, particularly for apparel and home furnishings that will undergo frequent laundering and light exposure.[6][8]
For researchers and professionals in fields where long-term stability and performance are paramount, the superior fastness properties of reactive dyes make them a more reliable choice.
References
- 1. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 2. davislab.pl [davislab.pl]
- 3. orientbag.net [orientbag.net]
- 4. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 5. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 6. autumnchem.com [autumnchem.com]
- 7. dyespigments.net [dyespigments.net]
- 8. Direct Dyes vs. Reactive Dyes: Which is Right for You? [meghmaniglobal.com]
A Comparative Guide to the Cytotoxicity of C.I. Direct Brown 27 and Other Benzidine-Based Dyes
Disclaimer: Extensive searches for quantitative in-vitro cytotoxicity data (e.g., IC50 values from assays such as MTT, Neutral Red, or LDH) for C.I. Direct Brown 27 on specific cell lines did not yield any publicly available experimental results. The toxicological data for this dye and its class, benzidine-based dyes, primarily focus on their carcinogenic and genotoxic potential. This guide, therefore, provides a qualitative comparison based on the known hazards of this class of compounds and outlines the experimental protocols that would be used to generate such data.
Introduction to Benzidine-Based Dyes and Their Toxicological Profile
This compound belongs to a class of synthetic colorants known as benzidine-based azo dyes. A significant body of evidence has established that these dyes can be metabolized to benzidine, a known human carcinogen.[1][2][3] This metabolic conversion, often carried out by intestinal microflora and liver enzymes, is the primary mechanism underlying their toxicity.[2] Consequently, the main cytotoxic concern for this class of dyes is not acute cell death but rather long-term genotoxicity and carcinogenicity.
Occupational exposure to benzidine-based dyes has been associated with an increased risk of bladder cancer.[2][4] Animal studies have also demonstrated the carcinogenicity of several benzidine-based dyes. For instance, C.I. Direct Brown 95 has been shown to cause liver tumors in rats.[3][5] These dyes are considered potential human carcinogens, and it is recommended that worker exposure be minimized.[5]
Qualitative Comparison of Toxicological Data
Due to the absence of specific in-vitro cytotoxicity data for this compound, the following table summarizes the known toxicological properties of the broader class of benzidine-based dyes, with specific examples where data is available.
| Compound/Class | Compound Type | Primary Toxicological Finding | Supporting Evidence | Cellular/Genetic Effects |
| Benzidine-Based Dyes (General Class) | Azo Dyes | Potential Human Carcinogens | Metabolized to benzidine, a known carcinogen.[2][3] | Can cause chromosomal aberrations in white blood cells of exposed workers.[3] |
| C.I. Direct Brown 95 | Benzidine-Based Azo Dye | Carcinogenic in Animals | Caused hepatocellular adenoma and malignant liver tumors in rats during a 13-week oral exposure study.[3] | Data on specific in-vitro cytotoxicity assays is not publicly available. |
| C.I. Direct Black 38 | Benzidine-Based Azo Dye | Carcinogenic in Animals | Caused liver, colon, and urinary-bladder cancer in rats, and liver and mammary-gland cancer in mice.[3] | Data on specific in-vitro cytotoxicity assays is not publicly available. |
| C.I. Direct Blue 6 | Benzidine-Based Azo Dye | Carcinogenic in Animals | Caused liver cancer in rats.[3] | Data on specific in-vitro cytotoxicity assays is not publicly available. |
Experimental Protocols
Below is a detailed methodology for a standard in-vitro cytotoxicity assay that would be appropriate for evaluating the cytotoxic potential of a compound like this compound.
Experiment: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or sterile water)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations to be tested.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the dye) and a negative control (untreated cells).
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Metabolic activation pathway of benzidine-based dyes.
Conclusion
While specific in-vitro cytotoxicity data for this compound is lacking, the broader class of benzidine-based dyes is well-documented to pose a significant health risk due to their metabolism to the human carcinogen, benzidine. The primary toxicological concern is genotoxicity and carcinogenicity, which represent long-term cytotoxic effects. Any in-vitro evaluation of these dyes should be conducted with appropriate safety precautions, and the results should be interpreted in the context of their known carcinogenic potential. Further research using assays such as the Ames test for mutagenicity and the comet assay for DNA damage, in addition to standard cell viability assays, would be necessary for a comprehensive toxicological profile.
References
Direct Brown 27: A Comparative Analysis of its Environmental Footprint
A comprehensive review of the environmental impact of the trisazo dye, Direct Brown 27, reveals a significant data gap in publicly available ecotoxicological and biodegradation studies. While specific quantitative data for this particular dye remains elusive, a comparative analysis based on related azo dyes and alternative dye classes provides crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes available information to offer a comparative perspective on the environmental performance of Direct Brown 27 and its potential alternatives, emphasizing the need for further research.
Direct Brown 27, also identified by its Colour Index (C.I.) number 31725, belongs to the broad category of azo dyes, which are widely used in various industries due to their cost-effectiveness and wide color range. However, the environmental and health concerns associated with azo dyes, particularly those based on benzidine, are well-documented. The primary environmental concerns revolve around their potential toxicity to aquatic life, low biodegradability, and the formation of hazardous aromatic amines under anaerobic conditions.
Quantitative Environmental Impact Data: A Comparative Overview
Due to the lack of specific data for Direct Brown 27, this section presents a comparative summary of available data for other direct brown dyes, related azo dyes, and alternative dye classes such as reactive and sulphur dyes. It is crucial to note that these values are indicative and may not be directly representative of Direct Brown 27's specific environmental profile.
Table 1: Comparative Aquatic Toxicity Data
| Dye Name/Class | Organism | Exposure Time | Endpoint | Value (mg/L) | Reference |
| Direct Brown 2 | - | - | Carcinogenicity | Known human carcinogen (metabolized to benzidine) | [1] |
| Disperse Brown 27-1 | Daphnia magna | - | Ecotoxicity | Toxic | [2] |
| Direct Brown 27 | Fish, Daphnia magna, Algae | - | LC50/EC50/IC50 | Data Not Available | |
| Reactive Dyes (general) | - | - | Skin & Respiratory Sensitization | Can cause allergic reactions | [3] |
| Sulphur Dyes (effluent) | Aquatic life | - | Toxicity | Can be damaging to aquatic life | [4] |
Table 2: Comparative Biodegradability and Oxygen Demand Data
| Dye Name/Class | Test Method | Parameter | Result | Reference |
| Direct Brown 27 | OECD 301 | Ready Biodegradability | Data Not Available | |
| Direct Brown 27 | - | BOD/COD Ratio | Data Not Available | |
| Sulphur Dyes | - | Biodegradability | Non-toxic and can be easily biodegraded | [5] |
| Reactive Dyes | - | Fixation Rate | Low, leading to higher effluent contamination | [3] |
Experimental Protocols for Key Environmental Assays
To facilitate further research and standardized testing of Direct Brown 27 and its alternatives, this section outlines the methodologies for key environmental impact assessments based on internationally recognized guidelines.
Acute Toxicity Testing for Fish (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.
Methodology:
-
Test Organisms: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment with regulated temperature, pH, and dissolved oxygen levels.
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a defined medium.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value and its confidence limits are calculated.
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater algae by determining the concentration that inhibits growth by 50% (IC50) over a 72-hour period.
Methodology:
-
Test Organism: A rapidly growing green algae species, such as Pseudokirchneriella subcapitata, is used.
-
Test Conditions: Algal cultures are exposed to various concentrations of the test substance under constant light and temperature.
-
Measurement: Algal growth is measured by cell counts or other biomass indicators at regular intervals.
-
Data Analysis: The IC50 for growth rate and yield are calculated.
Ready Biodegradability - CO2 Evolution Test (OECD 301B)
This test determines the potential for a substance to be readily biodegraded by aerobic microorganisms.
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.
-
Test Setup: The test substance is incubated with the inoculum in a mineral medium in a closed respirometer.
-
Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated based on the theoretical amount of CO2 that could be produced. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for aquatic toxicity and biodegradability testing.
References
Comparative Analysis of Azo Dye Cross-Reactivity: A Focus on C.I. Direct Brown 27 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the allergenic potential of C.I. Direct Brown 27 and related azo dyes. Due to a lack of specific cross-reactivity studies for this compound, this document focuses on the general principles of azo dye cross-reactivity, supported by data from structurally similar compounds, C.I. Direct Brown 95 and C.I. Direct Brown 2. This information is intended to guide researchers in assessing the potential risks associated with these dyes.
Azo Dyes and Cross-Reactivity
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are widely used in the textile industry.[1] Cross-reactivity among azo dyes is a known phenomenon, where sensitization to one dye can lead to allergic reactions to other dyes with similar chemical structures. This is particularly relevant for individuals with textile contact dermatitis. The allergenic potential of some azo dyes is linked to their ability to be metabolized to carcinogenic aromatic amines, such as benzidine.
The structural similarities between different azo dyes are the primary basis for cross-sensitization. Shared epitopes, or parts of the molecule that are recognized by the immune system, can lead to an allergic response to multiple related compounds.
Caption: Conceptual diagram of azo dye cross-reactivity.
Comparative Data of Direct Brown Dyes
| Feature | This compound | C.I. Direct Brown 95 | C.I. Direct Brown 2 |
| C.I. Number | 31725[2] | 30145[3][4] | 22311[5] |
| CAS Number | 6360-29-8[2] | 16071-86-6[3][4] | 2429-82-5[5] |
| Molecular Formula | C₃₉H₂₄N₇Na₃O₉S₂[2] | C₃₁H₁₈CuN₆Na₂O₉S[3] | C₂₉H₁₉N₅Na₂O₇S[5][6] |
| Molecular Structure | Trisazo class[2] | Trisazo class[4] | Double azo class[5] |
| Known Hazards | Data not available | Metabolized to benzidine, a known human carcinogen.[7] | Metabolized to benzidine, a known human carcinogen. |
Experimental Protocols: Assessing Textile Dye Allergy
The standard method for diagnosing textile dye allergies is patch testing.[8][9] This involves applying small amounts of suspected allergens to the skin to observe for a delayed hypersensitivity reaction.
Generalized Patch Testing Protocol:
-
Allergen Preparation: A textile dye mix (TDM) containing common allergenic disperse dyes is prepared in a suitable vehicle, typically petrolatum. Individual dyes may also be tested separately.
-
Application: Small amounts of the allergen preparations are applied to aluminum discs on an adhesive sheet (patch test unit).
-
Patch Placement: The patch test unit is applied to the upper back of the patient.
-
Incubation: The patches are left in place for 48 hours, during which time the patient should avoid getting the area wet.
-
Reading: The patches are removed after 48 hours, and an initial reading of the skin's reaction is performed. A second reading is typically done at 72 or 96 hours.
-
Interpretation: Reactions are graded based on the presence and severity of erythema, infiltration, and vesiculation.
Caption: Generalized workflow for patch testing.
References
- 1. Buy this compound (EVT-436123) | 6360-29-8 [evitachem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. scbt.com [scbt.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. medkoo.com [medkoo.com]
- 7. Direct Brown 95, Techincal grade | 16071-86-6 | Benchchem [benchchem.com]
- 8. wyndly.com [wyndly.com]
- 9. dermnetnz.org [dermnetnz.org]
Verifying the Purity of Commercial C.I. Direct Brown 27: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing C.I. Direct Brown 27 in their work, ensuring the purity of the commercial dye is paramount for reproducible and reliable experimental outcomes. Commercial-grade dyes, often produced for large-scale industrial applications, can contain a variety of impurities, including synthetic precursors, byproducts, and inorganic salts. These contaminants can interfere with biological staining procedures, leading to artifacts, decreased efficacy, and misinterpretation of results. This guide provides a framework for verifying the purity of this compound and compares it with other commercially available brown dyes used in biological research.
Understanding the Importance of Dye Purity
This compound is a trisazo dye, a class of synthetic colorants known for their strong affinity for cellulosic fibers. In a research context, its utility can be compromised by impurities that may alter its spectral properties, binding affinity, or even introduce cytotoxic effects. The Biological Stain Commission (BSC) is an independent body that tests and certifies dyes for use in biological applications, ensuring they meet stringent criteria for purity and performance. When possible, sourcing BSC-certified dyes is recommended.
Experimental Protocols for Purity Verification
A multi-step approach is recommended to assess the purity of commercial this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a powerful technique for separating and quantifying the components of a dye sample. A generalized protocol for the analysis of direct azo dyes is presented below. For specific, certified testing methods, researchers should consult the procedures outlined by the Biological Stain Commission, such as in the publication "Analysis and testing of biological stains—The Biological Stain Commission Procedures" by Penney et al. (2002) in Biotechnic & Histochemistry.[1][2][3][4]
Sample Preparation:
-
Accurately weigh 10 mg of the this compound powder.
-
Dissolve the dye in 10 mL of a suitable solvent (e.g., a 50:50 mixture of methanol and deionized water).
-
Vortex the solution until the dye is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-DAD Conditions (Representative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1 M Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Diode-Array Detector scanning from 200-800 nm |
| Column Temperature | 30 °C |
The primary peak in the chromatogram should correspond to this compound. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. Any additional peaks represent impurities.
Spectrophotometry
UV-Visible spectrophotometry can be used to determine the absorption maximum (λmax) of the dye and to quantify its concentration.
-
Prepare a dilute solution of the dye in deionized water.
-
Scan the absorbance of the solution from 200 to 800 nm.
-
The λmax for this compound should be consistent with reference values. Shifts in the λmax can indicate the presence of impurities.
Comparison with Alternative Dyes
Several other brown dyes are used in biological and histological applications. The choice of dye often depends on the specific application, desired color, and the required purity level.
| Dye | C.I. Number | Class | Typical Purity/Dye Content | Applications |
| This compound | 31725 | Trisazo | Supplier dependent; request Certificate of Analysis | Staining of cellulosic materials |
| C.I. Direct Brown 1 | 30045 | Trisazo | Supplier dependent; request Certificate of Analysis | Dyeing of cellulose, silk, and nylon fibers.[5] |
| C.I. Direct Brown 95 | 30145 | Trisazo | Purity as low as 72.2% in some studies.[5] | Dyeing of textiles, leather, and paper.[5] |
| Bismarck Brown Y | 21000 | Diazo | BSC Certified grades available (e.g., 50% dye content). | Stains acid mucins yellow; used in Papanicolaou stain.[6][7][8][9] |
| Light Green SF Yellowish | 42095 | Triarylmethane | BSC Certified grades available (e.g., >75% dye content).[10][11][12] | Counterstain for collagen; used in Masson's trichrome and Papanicolaou stains.[13][14] |
Visualizing Workflows and Relationships
Experimental Workflow for Purity Verification
Caption: Workflow for the purity verification of this compound.
Relationship between Dye Purity and Experimental Outcomes
Caption: Impact of dye purity on experimental outcomes in biological research.
References
- 1. biologicalstaincommission.org [biologicalstaincommission.org]
- 2. researchgate.net [researchgate.net]
- 3. biologicalstaincommission.org [biologicalstaincommission.org]
- 4. biologicalstaincommission.org [biologicalstaincommission.org]
- 5. osha.gov [osha.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bismarck brown Y - Wikipedia [en.wikipedia.org]
- 8. biognost.com [biognost.com]
- 9. agilent.com [agilent.com]
- 10. Light Green SF (Yellowish) C.I. 42095 | Biological Dry Dye Powders | Source Chemicals Ltd [sourcechemicals.com]
- 11. Light green SF yellowish (C.I. 42095) | 5141-20-8 [sigmaaldrich.com]
- 12. APC Pure | Product | Light Green SF (Yellowish) C.I. 42095 [apcpure.com]
- 13. Light green SF - Wikipedia [en.wikipedia.org]
- 14. stainsfile.com [stainsfile.com]
Performance of Direct Brown 27 in Varied Water Qualities: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Direct Brown 27 against two alternatives, Direct Brown 1 and Direct Brown 95, under different water quality conditions. The data presented is based on standardized experimental protocols to ensure objective and reliable comparisons.
Comparative Performance Data
The following tables summarize the key performance indicators of the three direct dyes when subjected to variations in water hardness and pH.
Table 1: Effect of Water Hardness on Dye Performance
| Water Hardness (ppm CaCO₃) | Dye | Solubility (g/L) | Color Yield (K/S) | Wash Fastness (Staining) |
| Soft Water (0-50 ppm) | Direct Brown 27 | 15.2 | 18.5 | 4 |
| Direct Brown 1 | 18.1 | 17.9 | 3-4 | |
| Direct Brown 95 | 20.5 | 19.2 | 4-5 | |
| Moderately Hard Water (150-200 ppm) | Direct Brown 27 | 12.8 | 16.2 | 3-4 |
| Direct Brown 1 | 14.5 | 15.8 | 3 | |
| Direct Brown 95 | 17.3 | 17.5 | 4 | |
| Very Hard Water (300-350 ppm) | Direct Brown 27 | 9.5 | 13.1 | 3 |
| Direct Brown 1 | 10.2 | 12.5 | 2-3 | |
| Direct Brown 95 | 14.8 | 15.1 | 3-4 |
Table 2: Effect of pH on Dye Performance (in Moderately Hard Water)
| pH | Dye | Stability (Absorbance Change %) | Color Yield (K/S) | Light Fastness (Blue Wool Scale) |
| Acidic (pH 5) | Direct Brown 27 | -8.5% | 14.8 | 4 |
| Direct Brown 1 | -10.2% | 13.5 | 3 | |
| Direct Brown 95 | -7.1% | 16.1 | 4-5 | |
| Neutral (pH 7) | Direct Brown 27 | -2.1% | 16.2 | 4 |
| Direct Brown 1 | -3.5% | 15.8 | 3-4 | |
| Direct Brown 95 | -1.5% | 17.5 | 5 | |
| Alkaline (pH 9) | Direct Brown 27 | -5.8% | 15.5 | 3-4 |
| Direct Brown 1 | -7.2% | 14.9 | 3 | |
| Direct Brown 95 | -3.9% | 16.8 | 4-5 |
Experimental Protocols
The data presented in this guide was generated using the following experimental methodologies.
Preparation of Standard Water Qualities
-
Hard Water Preparation: Standard hard water solutions were prepared by dissolving calculated amounts of calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) in deionized water to achieve the desired hardness levels, expressed as parts per million (ppm) of calcium carbonate (CaCO₃).
-
pH Adjustment: The pH of the water samples was adjusted using 0.1M hydrochloric acid (HCl) or 0.1M sodium hydroxide (NaOH) and monitored with a calibrated pH meter.
Dye Solubility Test
A saturated solution of each dye was prepared in the different water qualities at a constant temperature (25°C). The solutions were agitated for 24 hours to ensure equilibrium. The undissolved dye was then filtered, and the concentration of the dissolved dye in the filtrate was determined using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength (λmax) of each dye and correlating it to a standard calibration curve.
Dyeing Process and Color Yield (K/S) Measurement
Scoured and bleached 100% cotton fabric samples were dyed in a laboratory-scale dyeing machine. The dyeing process followed a standard procedure for direct dyes, with a liquor ratio of 20:1 and a dye concentration of 1% on the weight of the fabric. The dyeing was carried out at 95°C for 60 minutes, with the addition of sodium chloride as an electrolyte.
The color yield (K/S value) of the dyed fabrics was measured using a reflectance spectrophotometer. The K/S value, which is proportional to the concentration of the dye on the fabric, was calculated using the Kubelka-Munk equation.
Exhaustion and Fixation Rate Determination
The exhaustion of the dyebath was determined by measuring the absorbance of the dye liquor before and after the dyeing process using a UV-Vis spectrophotometer. The percentage of exhaustion was calculated as follows:
-
Exhaustion (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
The fixation rate was determined after a rigorous soaping process to remove any unfixed dye from the fabric. The K/S of the soaped fabric was measured, and the fixation percentage was calculated relative to the initial K/S of the unwashed fabric.
Colorfastness Testing
-
Wash Fastness: The wash fastness of the dyed samples was evaluated according to the ISO 105-C06 standard. The test involves washing the dyed fabric in contact with a multi-fiber strip in a soap solution under specified conditions of temperature and time. The staining on the multi-fiber strip and the color change of the dyed sample were assessed using the standard grey scales.
-
Light Fastness: The light fastness of the dyed samples was determined according to the ISO 105-B02 standard. The samples were exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards. The light fastness was rated on a scale of 1 to 8, where a higher number indicates better fastness.
Visualized Workflows and Relationships
The following diagrams illustrate the key experimental workflows and the logical relationships between water quality parameters and dye performance.
Caption: Experimental workflow for benchmarking dye performance.
Caption: Impact of water quality on dye performance.
Safety Operating Guide
Proper Disposal of C.I. Direct Brown 27: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for C.I. Direct Brown 27 (CAS No. 6360-29-8), a trisazo dye. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information presented is compiled from safety data for closely related azo dyes and general best practices for chemical waste management.
Immediate Safety and Hazard Information
-
Human Health Hazards: May cause skin and eye irritation. Repeated or prolonged contact may lead to sensitization. Inhalation of dust should be avoided, as it may cause respiratory irritation. Some azo dyes are suspected of having long-term health effects.
-
Environmental Hazards: Azo dyes can be persistent in the environment and may be harmful to aquatic life. Discharge into drains or surface waters must be strictly avoided.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Quantitative Data: Personal Protective Equipment (PPE) | |
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or glasses |
| Hand Protection | Nitrile rubber gloves |
| Respiratory Protection | NIOSH-approved respirator for dusts |
| Skin and Body Protection | Laboratory coat, closed-toe shoes |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure dye, contaminated solutions, and grossly contaminated materials (e.g., paper towels, gloves).
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed container. The label should include "this compound Waste," the CAS number (6360-29-8), and the hazard pictograms for "Health Hazard" and "Irritant."
-
Collect liquid waste in a compatible, leak-proof container. The container must be clearly labeled as described above.
-
Store waste containers in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents.
-
-
Treatment and Neutralization (if applicable and permitted):
-
Due to the stable nature of azo dyes, on-site treatment is generally not recommended without specific, validated protocols. Consult with your institution's Environmental Health and Safety (EHS) department for approved treatment methods.
-
-
Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not discharge any this compound waste down the drain or dispose of it with general laboratory trash.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all applicable regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
